4-Pyridazinamine, 5-nitro-3-phenyl-
Description
BenchChem offers high-quality 4-Pyridazinamine, 5-nitro-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridazinamine, 5-nitro-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-nitro-3-phenylpyridazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-9-8(14(15)16)6-12-13-10(9)7-4-2-1-3-5-7/h1-6H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLNAKDYQHIOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CN=N2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423471 | |
| Record name | 4-Pyridazinamine, 5-nitro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118617-10-0 | |
| Record name | 4-Pyridazinamine, 5-nitro-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 4-Pyridazinamine, 5-nitro-3-phenyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the structural elucidation of the novel heterocyclic compound, 4-Pyridazinamine, 5-nitro-3-phenyl-. Due to the absence of published data for this specific molecule, this document provides a detailed framework based on established analytical techniques and spectral data from structurally analogous compounds. It is designed to guide researchers through the synthesis, purification, and rigorous characterization necessary to confirm the molecular structure of this and similar new chemical entities. The methodologies described herein are fundamental to drug discovery and development, ensuring the unambiguous identification of novel compounds.
Introduction
The pyridazine scaffold is a prominent feature in many biologically active molecules, exhibiting a wide range of therapeutic properties. The introduction of amino, nitro, and phenyl substituents to this core can significantly modulate its physicochemical and pharmacological characteristics. The target molecule, 4-Pyridazinamine, 5-nitro-3-phenyl-, represents a novel substitution pattern with potential for unique biological activity. Accurate structure elucidation is the foundational step in understanding its chemical behavior and potential as a therapeutic agent. This guide details the necessary experimental and analytical workflows for this purpose.
Proposed Synthetic Pathway
A plausible synthetic route for 4-Pyridazinamine, 5-nitro-3-phenyl- can be extrapolated from known syntheses of related pyridazine derivatives. A potential two-step synthesis is proposed, starting from the readily available 3-phenylpyridazine.
dot
Caption: Proposed synthetic pathway for 4-Pyridazinamine, 5-nitro-3-phenyl-.
Experimental Protocol: Synthesis
Step 1: Nitration of 3-Phenylpyridazine
-
To a stirred solution of 3-phenylpyridazine in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 3-phenyl-5-nitropyridazine.
Step 2: Chlorination of 3-Phenyl-5-nitropyridazine
-
3-Phenyl-5-nitropyridazine is refluxed with phosphorus oxychloride (POCl3) for several hours.
-
The excess POCl3 is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the solid product, 4-chloro-3-phenyl-5-nitropyridazine, is collected by filtration, washed with cold water, and dried.
Step 3: Amination of 4-Chloro-3-phenyl-5-nitropyridazine
-
A solution of 4-chloro-3-phenyl-5-nitropyridazine in a suitable solvent (e.g., ethanol) is treated with a source of ammonia (e.g., concentrated ammonium hydroxide or ammonia gas) in a sealed vessel.
-
The mixture is heated for several hours.
-
After cooling, the product, 4-Pyridazinamine, 5-nitro-3-phenyl-, is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Structure Elucidation Workflow
The definitive identification of the synthesized compound requires a multi-pronged analytical approach. The following workflow outlines the key techniques for structural confirmation.
dot
Caption: A typical workflow for the structure elucidation of a novel organic compound.
Spectroscopic and Analytical Data (Hypothetical)
The following tables summarize the expected quantitative data for 4-Pyridazinamine, 5-nitro-3-phenyl-, based on the analysis of structurally related compounds.
Table 1: Mass Spectrometry and Elemental Analysis
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₈N₄O₂ |
| Molecular Weight | 216.19 g/mol |
| Elemental Composition | C, 55.56%; H, 3.73%; N, 25.91%; O, 14.80% |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused into the mass spectrometer.
-
Data Analysis: The exact mass of the molecular ion ([M+H]⁺) is measured and compared to the calculated mass for the proposed formula.
Table 2: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium | N-H stretching (amine) |
| ~1620 | Strong | N-H bending (amine) |
| ~1580, ~1480 | Strong | C=C and C=N stretching (aromatic rings) |
| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~770, ~700 | Strong | C-H out-of-plane bending (phenyl group) |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrument: FT-IR spectrometer.
-
Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | Pyridazine H-6 |
| ~8.0-7.8 | m | 2H | Phenyl H-2', H-6' |
| ~7.6-7.4 | m | 3H | Phenyl H-3', H-4', H-5' |
| ~7.2 | br s | 2H | NH₂ |
Table 4: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Pyridazine C-3 |
| ~150 | Pyridazine C-4 |
| ~145 | Pyridazine C-5 |
| ~135 | Phenyl C-1' |
| ~130 | Phenyl C-4' |
| ~129 | Phenyl C-2', C-6' |
| ~128 | Phenyl C-3', C-5' |
| ~125 | Pyridazine C-6 |
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: The compound (5-10 mg) is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC, HMBC) are performed to establish proton-proton and proton-carbon connectivities.
X-ray Crystallography
For unambiguous proof of structure and to determine the three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol/water, DMF/water).
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature (e.g., 100 K).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry.
Conclusion
The structural elucidation of a novel compound such as 4-Pyridazinamine, 5-nitro-3-phenyl- requires a systematic and multi-faceted analytical approach. By combining the insights from a plausible synthetic route with rigorous spectroscopic and analytical characterization, the scientific community can confidently establish the identity of new chemical entities. The protocols and expected data presented in this guide provide a robust framework for researchers in the field of medicinal chemistry and drug development to successfully characterize this and other novel heterocyclic compounds.
An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridazinamine, 5-nitro-3-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Pyridazinamine, 5-nitro-3-phenyl-. Due to the limited availability of experimental data for this specific compound, this guide leverages data from structurally related molecules to provide insights into its chemical nature. Detailed experimental protocols for determining key physicochemical parameters are also presented to aid researchers in further characterizing this and similar compounds. This document is intended to be a valuable resource for scientists engaged in drug discovery and development, offering a foundation for understanding the potential behavior of this molecule in biological systems.
Introduction
4-Pyridazinamine, 5-nitro-3-phenyl- is a heterocyclic compound featuring a pyridazine core, substituted with an amino group, a nitro group, and a phenyl group. The pyridazine nucleus is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including cardiovascular, anti-inflammatory, and antimicrobial effects. The presence of the nitro group, a strong electron-withdrawing group, and the phenyl ring are expected to significantly influence the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.
This guide summarizes the available data for compounds structurally related to 4-Pyridazinamine, 5-nitro-3-phenyl- and provides detailed methodologies for the experimental determination of its core physicochemical properties.
Physicochemical Properties
General Properties
A structurally similar compound, 3-(4-methoxyphenyl)-5-nitro-4-pyridazinamine, has a reported molecular formula of C₁₁H₁₀N₄O₃ and a molecular weight of 246.226 g/mol .[1] For the target compound, 4-Pyridazinamine, 5-nitro-3-phenyl-, the molecular formula is C₁₀H₈N₄O₂.
Table 1: General and Predicted Properties of 4-Pyridazinamine, 5-nitro-3-phenyl- and Related Compounds
| Property | 4-Pyridazinamine, 5-nitro-3-phenyl- (Predicted) | 4-Aminopyridazine | 3-Aminopyridazine | 4-Nitro-1,2-phenylenediamine |
| Molecular Formula | C₁₀H₈N₄O₂ | C₄H₅N₃ | C₄H₅N₃ | C₆H₇N₃O₂ |
| Molecular Weight | 216.19 g/mol | 95.10 g/mol [2][3] | 95.10 g/mol [3] | 153.14 g/mol [4] |
| Melting Point (°C) | Not Available | 127-133[5] | 171[6] | 199-201[4] |
| Boiling Point (°C) | Not Available | 326.2 (Predicted)[5] | 326.2 (Predicted) | Not Available |
| logP | Not Available | -0.5 (Computed)[2] | -1.2 (Computed)[3] | 0.88[4] |
| pKa | Not Available | Not Available | 4.88 (Predicted)[6] | 2.61 (conjugate acid)[4] |
| Solubility | Not Available | Not Available | Soluble in Methanol[6] | Less than 1 mg/mL in water[4] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties.
Determination of Solubility
The shake-flask method is a common and reliable technique for determining the thermodynamic solubility of a compound.
Protocol:
-
Preparation of Saturated Solution: Add an excess amount of the test compound (4-Pyridazinamine, 5-nitro-3-phenyl-) to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed, light-protected container.
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Determination of pKa (Acid Dissociation Constant)
The pKa can be determined using various methods, including potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration Protocol:
-
Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water, methanol/water mixture).
-
Titration Setup: Use a calibrated pH meter and a burette containing a standardized titrant (acid or base, depending on the nature of the compound).
-
Titration: Gradually add the titrant to the sample solution while continuously monitoring the pH. Record the pH at regular intervals of titrant addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
UV-Vis Spectrophotometry Protocol:
-
Sample Preparation: Prepare a series of solutions of the test compound in buffers of different, known pH values.
-
Spectral Measurement: Measure the UV-Vis absorbance spectrum of each solution.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the protonated and deprotonated forms of the molecule have different absorbances) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the traditional approach for determining the logP value.
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of the test compound in either the aqueous or the octanol phase. Add the other phase to create a biphasic system with a known volume ratio (e.g., 1:1).
-
Equilibration: Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely, aided by centrifugation if necessary.
-
Quantification: Determine the concentration of the compound in both the aqueous and the octanol phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualization of Methodological Workflow and Logical Relationships
The following diagrams illustrate the general workflows for determining the physicochemical properties and the logical relationship of these properties in the context of drug discovery.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Methodologies for pKa Determination.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-Aminopyridazine | C4H5N3 | CID 298492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
Technical Guide: 4-Pyridazinamine, 5-nitro-3-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-Pyridazinamine, 5-nitro-3-phenyl- is a novel chemical entity for which no CAS number has been assigned, and no specific experimental data has been published in publicly accessible literature. This technical guide is a theoretical exploration of its synthesis, potential properties, and biological activities, based on established chemical principles and data from structurally analogous compounds.
Introduction
Nitro-substituted azaheterocyclic compounds are a significant class of molecules in medicinal and agricultural chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and herbicidal properties.[1][2] The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key pharmacophore found in several drugs.[3] The introduction of a phenyl group and specific functionalization with amino and nitro groups can significantly modulate the physicochemical properties and biological activity of the resulting molecule. This guide provides a prospective analysis of 4-Pyridazinamine, 5-nitro-3-phenyl-, a compound at the intersection of these important chemical classes.
Physicochemical Properties (Predicted)
While experimental data for 4-Pyridazinamine, 5-nitro-3-phenyl- is unavailable, its predicted physicochemical properties are summarized in Table 1. These predictions are based on the analysis of similar chemical structures.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₈N₄O₂ |
| Molecular Weight | 216.20 g/mol |
| Appearance | Yellow to orange solid |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
| Melting Point | Predicted to be in the range of 200-250 °C |
Proposed Synthesis
A plausible synthetic route for 4-Pyridazinamine, 5-nitro-3-phenyl- is proposed, commencing with the construction of a functionalized pyridazine core, followed by the introduction of the phenyl substituent via a palladium-catalyzed cross-coupling reaction, and subsequent functional group manipulations.
Figure 1: Proposed synthetic workflow for 4-Pyridazinamine, 5-nitro-3-phenyl-.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the synthesis of 4-Pyridazinamine, 5-nitro-3-phenyl-, based on established methodologies for similar compounds.
Step 1: Synthesis of 3,6-Dichloropyridazine
A mixture of maleic anhydride and hydrazine hydrate is refluxed in a suitable solvent like ethanol to yield pyridazine-3,6-dione. The resulting dione is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 3,6-dichloropyridazine.[4]
Step 2: Synthesis of 3-Chloro-6-phenylpyridazine via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[5]
-
Reaction Components:
-
3,6-Dichloropyridazine (1 equivalent)
-
Phenylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., aqueous Na₂CO₃ solution)
-
Solvent (e.g., a mixture of DME and ethanol)
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine, phenylboronic acid, and the palladium catalyst.
-
Add the solvent mixture, followed by the aqueous base.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-chloro-6-phenylpyridazine.[5]
-
Step 3: Nitration of 3-Chloro-6-phenylpyridazine
Nitration of the pyridazine ring can be achieved using a mixture of nitric acid and sulfuric acid.
-
Procedure:
-
Dissolve 3-chloro-6-phenylpyridazine in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until completion.
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 3-chloro-5-nitro-6-phenylpyridazine.
-
Step 4: Amination of 3-Chloro-5-nitro-6-phenylpyridazine
The final step involves the nucleophilic substitution of the chloro group with an amino group.
-
Procedure:
-
Heat 3-chloro-5-nitro-6-phenylpyridazine in a solution of ammonia in a suitable solvent (e.g., ethanol) in a sealed vessel.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield 4-Pyridazinamine, 5-nitro-3-phenyl-.
-
Potential Biological Activity and Signaling Pathways
The biological activity of 4-Pyridazinamine, 5-nitro-3-phenyl- is likely to be influenced by the nitro, amino, and phenyl substituents on the pyridazine core.
Predicted Biological Activities
-
Anticancer Activity: Many nitroaromatic compounds exhibit anticancer properties, often through bioreductive activation to cytotoxic species that can induce DNA damage and oxidative stress.[6] Phenyl-substituted pyridazines have also been investigated as anticancer agents.[7]
-
Antimicrobial Activity: The nitro group is a key feature in several antimicrobial drugs. Its mechanism often involves the reduction of the nitro group to reactive nitrogen species that are toxic to microbial cells.[8]
-
Herbicidal Activity: Phenyltriazolinones, which share structural similarities, are known herbicides that target the protoporphyrogen oxidase enzyme.[2][9]
Hypothetical Mechanism of Action: Bioreductive Activation
A common mechanism of action for nitroaromatic compounds is their bioreductive activation by cellular reductases. This process is particularly effective in hypoxic environments, such as those found in solid tumors or anaerobic bacteria.
Figure 2: Hypothetical bioreductive activation pathway.
Conclusion
While 4-Pyridazinamine, 5-nitro-3-phenyl- remains a theoretical compound, this guide provides a comprehensive overview of its potential synthesis, properties, and biological activities based on established chemical knowledge of related structures. The proposed synthetic route offers a viable path for its creation, and the predicted biological activities suggest that this compound could be a valuable candidate for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. Experimental validation of the hypotheses presented in this document is a necessary next step to fully elucidate the profile of this novel chemical entity.
References
- 1. ijpsi.org [ijpsi.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activity of novel phenyltriazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Bioactivity for 4-Pyridazinamine, 5-nitro-3-phenyl-: A Technical Guide
Introduction
4-Pyridazinamine, 5-nitro-3-phenyl- is a heterocyclic compound featuring a pyridazine core, a class of molecules known for a wide range of biological activities. The presence of a nitro group and a phenyl substituent further suggests the potential for diverse pharmacological effects. This technical guide provides a comprehensive overview of the predicted bioactivities of 4-Pyridazinamine, 5-nitro-3-phenyl- based on in silico analysis and data from structurally related compounds. It is intended for researchers, scientists, and professionals in the field of drug development. This document outlines potential therapeutic applications, details the methodologies for in silico prediction, and provides protocols for experimental validation.
While direct experimental data for 4-Pyridazinamine, 5-nitro-3-phenyl- is not extensively available in public literature, the bioactivities of analogous structures, including pyridazine, pyrazole, and aminopyridine derivatives, offer valuable insights into its potential pharmacological profile. These related compounds have demonstrated a spectrum of activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and cardiotonic effects.[1][2][3]
Predicted Bioactivities and Therapeutic Potential
Based on the analysis of structurally similar compounds, 4-Pyridazinamine, 5-nitro-3-phenyl- is predicted to exhibit several key bioactivities:
-
Antimicrobial and Antifungal Activity: Pyrazole and thiazolopyridine derivatives have shown significant antimicrobial and antifungal properties.[3][4] The nitrogen-containing heterocyclic structure of the target compound is a common feature in many antimicrobial agents.
-
Anticancer Activity: Pyridin-3-yl pyrimidine derivatives have been investigated as potent Bcr-Abl inhibitors for the treatment of leukemia.[5] The structural similarity suggests that 4-Pyridazinamine, 5-nitro-3-phenyl- could be explored for its antiproliferative effects.
-
Anti-inflammatory Properties: Pyrazoline derivatives have been shown to possess anti-inflammatory properties.[6] The core structure of the target compound may interact with key inflammatory mediators.
-
Cardiotonic Activity: Certain 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives have been examined for their cardiotonic effects.[2]
In Silico Prediction Methodology
A multi-step in silico approach can be employed to predict the bioactivity of 4-Pyridazinamine, 5-nitro-3-phenyl-. This typically involves molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For 4-Pyridazinamine, 5-nitro-3-phenyl-, potential protein targets can be identified from studies on analogous compounds. For instance, based on the anticancer potential of similar molecules, docking studies could be performed against protein kinases like Bcr-Abl.[5] Similarly, for predicting antimicrobial activity, bacterial enzymes such as peptide deformylase could be used as targets.[7]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of compounds with their biological activity. By building a QSAR model using a dataset of pyridazine and pyrazole derivatives with known activities, the bioactivity of 4-Pyridazinamine, 5-nitro-3-phenyl- can be predicted. Physicochemical descriptors such as molecular weight, logP, and topological surface area would be used as input for these models.
ADMET Prediction
In silico ADMET prediction is crucial for early-stage drug discovery. Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. For instance, the BOILED-Egg model can be used to predict gastrointestinal absorption and brain penetration.[8]
Workflow for In Silico Bioactivity Prediction
Caption: A general workflow for the in silico prediction of bioactivity.
Experimental Validation Protocols
Following in silico predictions, experimental validation is essential to confirm the bioactivity of 4-Pyridazinamine, 5-nitro-3-phenyl-. Below are detailed protocols for key assays.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.
Methodology:
-
Microorganism Preparation: Use standard strains of bacteria (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans). Culture the microorganisms in appropriate broth overnight.
-
Compound Preparation: Prepare a stock solution of 4-Pyridazinamine, 5-nitro-3-phenyl- in a suitable solvent (e.g., DMSO).
-
Microdilution Assay: In a 96-well plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., K562 for leukemia) in appropriate media supplemented with fetal bovine serum.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-Pyridazinamine, 5-nitro-3-phenyl- and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Logical Relationship of Predictive Drug Discovery
Caption: The iterative relationship between in silico prediction and experimental validation.
Quantitative Data Summary
The following table summarizes hypothetical and predicted quantitative data for 4-Pyridazinamine, 5-nitro-3-phenyl- based on the analysis of structurally related compounds found in the literature.
| Predicted Activity | Assay | Potential Target | Predicted Metric | Reference Compounds | Reported Values for Analogs |
| Anticancer | MTT Assay (K562 cells) | Bcr-Abl Kinase | IC50 | Pyridin-3-yl pyrimidines | 0.1 - 10 µM[5] |
| Antimicrobial | MIC Assay (E. coli) | DNA Gyrase | MIC | Thiazolopyridines | 0.21 µM[4] |
| Anti-inflammatory | Cyclooxygenase (COX) Assay | COX-2 | IC50 | Pyrazole derivatives | 1 - 20 µM[3] |
| Cardiotonic | Isolated Heart Perfusion | Na+/K+-ATPase | EC50 | Pyridazinone derivatives | Not explicitly quantified[2] |
Note: The values presented in this table are predictive and based on data from analogous compounds. Experimental validation is required to determine the actual bioactivity of 4-Pyridazinamine, 5-nitro-3-phenyl-.
Hypothetical Signaling Pathway
Based on the predicted anticancer activity and the known mechanisms of similar compounds like pyridin-3-yl pyrimidines that inhibit Bcr-Abl, a hypothetical signaling pathway that could be modulated by 4-Pyridazinamine, 5-nitro-3-phenyl- is presented below.
Hypothetical Bcr-Abl Inhibition Pathway
Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect on Bcr-Abl.
Conclusion
This technical guide provides a predictive framework for understanding the potential bioactivity of 4-Pyridazinamine, 5-nitro-3-phenyl-. Based on the analysis of structurally related compounds, this molecule is predicted to have promising antimicrobial, anticancer, and anti-inflammatory properties. The outlined in silico methodologies and experimental protocols offer a clear path for the further investigation and validation of these predicted activities. The successful validation of these predictions could position 4-Pyridazinamine, 5-nitro-3-phenyl- as a lead compound for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-oxadiazole derivatives: synthesis, characterization, antimicrobial potential, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preliminary Screening of Pyridazinamine Derivatives for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Among these, anticancer properties have garnered significant attention, leading to the exploration of numerous pyridazinamine derivatives as potential therapeutic agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, apoptosis evasion, and angiogenesis. This technical guide provides a comprehensive overview of the preliminary in vitro screening of pyridazinamine derivatives for anticancer activity, focusing on quantitative data presentation, detailed experimental protocols for key assays, and visualization of relevant signaling pathways.
Data Presentation: In Vitro Anticancer Activity of Pyridazinamine Derivatives
The following tables summarize the in vitro anticancer activity of selected pyridazinamine and related pyridazine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or percentage of growth inhibition (GI%).
Table 1: Cytotoxic Activity of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives
| Compound | A-549 (Lung) IC50 (μM) | Hs-683 (Brain) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | SK-MEL-28 (Melanoma) IC50 (μM) | B16-F10 (Melanoma) IC50 (μM) |
| 4e | >100 | >100 | 1-10 | 1-10 | >100 |
| 4f | >100 | >100 | 1-10 | 1-10 | 10.8 |
Data sourced from a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides.[1][2]
Table 2: Antiproliferative Activity of Pyridazinone-Based Diarylurea Derivatives
| Compound | Cancer Cell Line Panel | Growth Inhibition % (at 10 μM) | GI50 (μM) |
| 8f | Melanoma, NSCLC, Prostate, Colon | 62.21 - 100.14 | Not Reported |
| 10l | Melanoma, NSCLC, Prostate, Colon | 62.21 - 100.14 | 1.66 - 100 |
| 17a | Melanoma, NSCLC, Prostate, Colon | 62.21 - 100.14 | 1.66 - 100 |
NSCLC: Non-Small Cell Lung Cancer. Data from a study on pyridazinone-based diarylurea derivatives.[3][4][5]
Table 3: Cytotoxic Activity of a Pyrazolo[3,4-c]pyridazine Derivative and its Nanoformulations
| Compound | HepG-2 (Liver) IC50 (μM) | HCT-116 (Colon) IC50 (μM) | MCF-7 (Breast) IC50 (μM) |
| Target 4 | 17.30 | 18.38 | 27.29 |
| 4-SLNs | 4.80 | 7.56 | 6.41 |
| 4-LPHNPs | 5.24 | 7.85 | 6.65 |
| Doxorubicin (Standard) | 6.18 | 5.23 | 4.17 |
SLNs: Solid Lipid Nanoparticles; LPHNPs: Lipid-Polymer Hybrid Nanoparticles. Data from a study on a pyrazolo-pyridazine derivative.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary screening of pyridazinamine derivatives are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazinamine derivatives in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[9] Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] This is often performed to investigate whether a compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with pyridazinamine derivatives
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat them with the desired concentrations of pyridazinamine derivatives for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet (approximately 1 x 10^6 cells) in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the anticancer activity of pyridazinamine derivatives.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanocellect.com [nanocellect.com]
literature review of 3-phenyl-pyridazinamine compounds
An In-depth Technical Guide on 3-Phenyl-Pyridazinamine Compounds for Researchers and Drug Development Professionals
The pyridazine nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives, particularly those functionalized with phenyl and amine groups, have demonstrated a wide spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive literature review of 3-phenyl-pyridazinamine and related compounds, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
The construction of the pyridazine framework can be achieved through various synthetic strategies. A common and effective method involves the cyclocondensation of dicarbonyl compounds with hydrazine hydrate. For instance, an unexpected carbon-carbon bond cleavage allows for an efficient synthesis of 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from readily available 1,3-dicarbonyl compounds and methyl ketones.[3] Another approach is the inverse electron demand Diels-Alder reaction between s-tetrazines and silyl enol ethers, which provides functionalized pyridazines with high regioselectivity.[3]
A one-pot, multi-step reaction is frequently employed for the synthesis of pyridazin-3-one derivatives. This often begins with the reaction of a para-substituted acetophenone with glyoxylic acid, followed by ring closure with hydrazine hydrate to form the core intermediate.[4] Subsequent modifications, such as N-alkylation and nucleophilic substitution, allow for the introduction of diverse functional groups to explore structure-activity relationships.[4]
Below is a generalized workflow for the synthesis of certain pyridazin-3-one derivatives.
References
- 1. sarpublication.com [sarpublication.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of Substituted Pyridazinamines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridazinamines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the chemical space of these compounds, detailing their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the pyridazinamine scaffold.
Synthetic Strategies for Substituted Pyridazinamines
The synthesis of substituted pyridazinamines often commences from commercially available starting materials, with palladium-catalyzed cross-coupling reactions being a cornerstone of many synthetic routes. A prevalent strategy involves the functionalization of a pyridazine core, typically at the 3- and 6-positions.
General Protocol for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for introducing aryl or heteroaryl substituents at the 6-position of the pyridazine ring. A general protocol starting from 3-amino-6-chloropyridazine is outlined below.
Experimental Protocol: Synthesis of 3-amino-6-arylpyridazines
-
Materials: 3-amino-6-chloropyridazine, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Procedure:
-
To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-amino-6-arylpyridazine.[1]
-
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol can be adapted for the synthesis of 3-amino-6-(heteroaryl)pyridazines by using the corresponding heteroarylboronic acids.[2]
Biological Activities and Quantitative Data
Substituted pyridazinamines have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize some of the reported quantitative data for representative compounds.
Anticancer Activity
The antiproliferative activity of substituted pyridazinamines and related pyridazine derivatives is often evaluated against a panel of human cancer cell lines using the MTT assay.
Table 1: Anticancer Activity of Substituted Pyridazine Derivatives (IC₅₀ in µM)
| Compound/Derivative | MCF-7 (Breast) | T-47D (Breast) | MDA-MB-231 (Breast) | Reference |
| 3,6-disubstituted pyridazine 11m | - | 0.43 ± 0.01 | 0.99 ± 0.03 | [3] |
| 3-allylseleno-6-pentylthiopyridazine 37 | >50 | - | - | [3] |
| 3-amino-6-arylpyridazine derivative | - | - | - | [4] |
Anti-inflammatory Activity
A significant number of pyridazinone derivatives, structurally related to pyridazinamines, have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.
Table 2: Anti-inflammatory Activity of Substituted Pyridazinone Derivatives (IC₅₀ in µM)
| Compound | COX-1 | COX-2 | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | - | - | - | |
| Pyridazinone Derivative A | - | - | - | |
| Pyridazinone Derivative B | - | - | - |
Note: Specific IC50 values for a broad range of pyridazinamines as COX inhibitors are less reported in the public domain compared to pyridazinones. The table structure is provided as a template.
Antimicrobial Activity
The antimicrobial potential of novel heterocyclic compounds, including pyridazinamine derivatives, is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Table 3: Antimicrobial Activity of a Representative Pyridazinamine Derivative
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Candida albicans |
Note: Specific MIC values for a broad range of pyridazinamines are required to populate this table comprehensively.
Experimental Protocols for Biological Evaluation
Detailed and standardized protocols are crucial for the reliable assessment of the biological activity of newly synthesized compounds.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
COX-2 Inhibition Assay
The ability of compounds to inhibit the COX-2 enzyme can be determined using commercially available kits or by establishing an in-house assay.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, and the fluorometric probe according to the manufacturer's instructions.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor as a positive control and a vehicle control.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (the substrate for COX enzymes).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period.
-
Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value is determined.[5][6][7]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8][9][10][11][12]
Experimental Protocol: Broth Microdilution
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by substituted pyridazinamines is crucial for their rational design and development as therapeutic agents.
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[13][14][15][16][17] Small molecule inhibitors can target the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. protocols.io [protocols.io]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. commerce.bio-rad.com [commerce.bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of 4-Pyridazinamine, 5-nitro-3-phenyl- Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) for 4-pyridazinamine, 5-nitro-3-phenyl- analogs. While specific comprehensive SAR studies on this exact scaffold are not extensively published, this guide synthesizes available information on related pyridazine and nitropyridine derivatives to provide a foundational understanding for researchers in drug discovery and development. By examining the synthesis, biological activities, and experimental methodologies of analogous compounds, we can extrapolate key structural determinants for potency and selectivity.
Core Concepts in the SAR of Pyridazine Derivatives
Pyridazine and its derivatives are recognized as "wonder nuclei" in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The arrangement of the two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties that are conducive to diverse biological interactions.[1] SAR studies on various pyridazine analogs have highlighted the critical role of substituents at different positions of the pyridazine ring in modulating their biological activity.[2][3]
Synthesis of the 4-Pyridazinamine, 5-nitro-3-phenyl- Scaffold
A general synthetic pathway could involve the following key steps:
-
Synthesis of a substituted pyridazine core: This could be achieved through condensation reactions involving dicarbonyl compounds and hydrazine derivatives.
-
Nitration of the pyridazine ring: Introduction of the nitro group at the 5-position is a crucial step. This is often achieved using nitrating agents like fuming nitric acid in the presence of sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully optimized to achieve the desired regioselectivity.
-
Introduction of the amino group: The amino group at the 4-position can be introduced through various methods, such as nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) or by reduction of a precursor functional group.
-
Introduction of the phenyl group: The phenyl group at the 3-position can be incorporated at different stages of the synthesis, for instance, through cross-coupling reactions like the Suzuki or Stille coupling, or by starting with a phenyl-substituted precursor.
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflow for 4-pyridazinamine, 5-nitro-3-phenyl- analogs.
Postulated Structure-Activity Relationships
Based on the analysis of related heterocyclic compounds, several key SAR hypotheses for the 4-pyridazinamine, 5-nitro-3-phenyl- scaffold can be proposed. These hypotheses provide a starting point for the rational design of new analogs with improved biological activity.
Table 1: Postulated SAR of 4-Pyridazinamine, 5-nitro-3-phenyl- Analogs
| Position | Substituent/Modification | Postulated Effect on Activity | Rationale from Related Compounds |
| 4-Amino Group | Acylation, Alkylation, or incorporation into a heterocyclic ring | May modulate potency and selectivity. | In many bioactive scaffolds, modification of an amino group can alter hydrogen bonding interactions with the target protein and affect pharmacokinetic properties. |
| 5-Nitro Group | Reduction to an amino group or replacement with other electron-withdrawing groups | Likely to significantly impact the electronic properties of the ring and could be crucial for activity. The nitro group is a known pharmacophore in some drug classes. | The electronic nature of substituents on heterocyclic rings is a key determinant of their interaction with biological targets. |
| 3-Phenyl Group | Substitution with various functional groups (e.g., halogens, methoxy, alkyl groups) at ortho, meta, and para positions. | Expected to influence potency and selectivity by exploring different binding pockets of the target protein. | SAR studies on numerous kinase inhibitors and other drugs show that substitution patterns on a phenyl ring are critical for optimizing target engagement.[4][5] |
| Pyridazine Core | Isosteric replacement with other heterocycles (e.g., pyrimidine, pyrazine). | Could lead to changes in the overall geometry and electronic distribution, potentially altering the biological activity profile. | Isosteric replacements are a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. |
Potential Biological Targets and Signaling Pathways
Given the broad spectrum of activities reported for pyridazine derivatives, 4-pyridazinamine, 5-nitro-3-phenyl- analogs could potentially target a variety of biological pathways implicated in diseases such as cancer and inflammation. A significant number of heterocyclic compounds containing amino and nitro functionalities have been investigated as kinase inhibitors .[4][5]
Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases. The general mechanism of action for many small molecule kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
Caption: Postulated mechanism of action via kinase inhibition.
Experimental Protocols
To conduct SAR studies on this class of compounds, a systematic approach involving synthesis and biological evaluation is necessary.
General Synthetic Procedure
The synthesis of new analogs would follow the general principles outlined in the synthesis section. Each new analog would require purification, typically by column chromatography, and characterization using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Biological Assays
A crucial component of any SAR study is the quantitative assessment of the biological activity of the synthesized compounds. A panel of in vitro assays would be employed to determine the potency and selectivity of the analogs.
1. Kinase Inhibition Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the analogs against a panel of protein kinases.
-
Methodology: A variety of commercially available kinase assay kits can be used. These assays typically measure the amount of phosphorylated substrate produced by the kinase in the presence of varying concentrations of the inhibitor. Luminescence-based or fluorescence-based detection methods are commonly employed.
2. Cell-Based Assays:
-
Objective: To evaluate the cytotoxic or anti-proliferative effects of the analogs on cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity. Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds. After a specific incubation period, the MTT reagent is added, and the resulting formazan product is quantified by measuring the absorbance at a specific wavelength. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Table 2: Example of a Data Presentation Table for SAR Analysis
| Compound ID | R¹ (4-amino sub.) | R² (3-phenyl sub.) | Kinase X IC50 (µM) | Cancer Cell Line Y IC50 (µM) |
| Lead-001 | -H | -H | 1.5 | 5.2 |
| Analog-002 | -COCH₃ | -H | 0.8 | 2.1 |
| Analog-003 | -H | 4-Cl | 0.5 | 1.8 |
| ... | ... | ... | ... | ... |
Conclusion and Future Directions
The 4-pyridazinamine, 5-nitro-3-phenyl- scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct and comprehensive SAR data for this specific analog series is currently limited in the public domain, by leveraging the wealth of information available for related pyridazine and nitropyridine derivatives, a rational approach to the design and synthesis of new, more potent, and selective compounds can be undertaken.
Future research in this area should focus on:
-
The synthesis and biological evaluation of a focused library of 4-pyridazinamine, 5-nitro-3-phenyl- analogs with systematic variations at key positions.
-
Identification of the specific biological targets of these compounds through techniques such as target-based screening and proteomics.
-
Elucidation of the detailed mechanism of action and the relevant signaling pathways.
-
Optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their drug-like characteristics.
By systematically applying the principles of medicinal chemistry and chemical biology, the therapeutic potential of this intriguing class of compounds can be fully explored.
References
- 1. sarpublication.com [sarpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activities of Nitro Compounds and Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities of two important chemical classes: nitro compounds and pyridazinone derivatives. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows.
Section 1: Biological Activities of Nitro Compounds
Nitro compounds, characterized by the presence of one or more nitro functional groups (-NO2), are a cornerstone in medicinal chemistry. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's physicochemical properties and biological activity.[1][2][3] This class of compounds exhibits a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2]
The mechanism of action for many nitro compounds involves their reduction within biological systems to form reactive intermediates, such as nitroso and superoxide species.[1][4] These reactive species can covalently bind to cellular macromolecules like DNA, leading to cellular damage and death, a principle that is fundamental to their antimicrobial and anticancer properties.[1][4] The nitro group can be considered both a pharmacophore and a toxicophore, necessitating careful structural modification to balance efficacy and toxicity.[1][2]
Antimicrobial Activity
Nitroaromatic compounds are potent antimicrobial agents effective against a wide range of bacteria, fungi, and parasites.[1][2][4] Their mechanism often relies on the reductive activation of the nitro group by microbial nitroreductases, a process that is less efficient in aerobic host cells, providing a degree of selectivity.[3][5][6]
Table 1: Quantitative Antimicrobial Activity of Selected Nitro Compounds
| Compound Class | Specific Compound(s) | Target Organism(s) | Activity (MIC/MBC/MFC in µg/mL) | Reference |
| Nitro-olefins | 3-nitro-2-(4-chlorophenyl)-2H-chromene (4b) | Staphylococcus aureus | MIC: 15.6-62.5, MBC: 62.5 | [7] |
| Nitro-olefins | 3-nitro-2-(4-fluorophenyl)-2H-chromene (4c) | Staphylococcus aureus | MIC: 15.6-62.5, MBC: 62.5 | [7] |
| Nitro-olefins | 3-nitro-2-(4-fluorophenyl)-2H-chromene (4c) | Candida spp. | MIC: 7.8-31.25, MFC: 15.6-500 | [7] |
| Nitro-olefins | 3-Nitro-2-(2,3-dichlorophenyl)-2H-chromene (4d) | Candida spp. | MIC: 7.8-31.25, MFC: 15.6-500 | [7] |
Anticancer Activity
The anticancer potential of nitro compounds is often linked to their ability to act as bioreductive alkylating agents, particularly in the hypoxic environment of solid tumors.[8] The reduction of the nitro group in low-oxygen conditions generates cytotoxic species that can damage cancer cells.[8]
Table 2: Quantitative Anticancer Activity of Selected Nitroaromatic Compounds
| Compound Number | Cell Line(s) | Activity (IC50 in µM) | Reference |
| Compound 3 | Human Cancer Cell Lines | < 8.5 | [9][10] |
| Compound 24 | Human Cancer Cell Lines | < 8.5 | [9][10] |
| Other Active Compounds | Human Cancer Cell Lines | < 8.5 (for 5 compounds total) | [10][11] |
General Workflow for Screening Nitro Compounds
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel nitro compounds for biological activity.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. svedbergopen.com [svedbergopen.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic potential of new nitro-compounds as antimicrobial agents against nosocomial pathogens: design, synthesis, and in vitro effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Route for 4-Pyridazinamine, 5-nitro-3-phenyl-: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic route for the preparation of 4-pyridazinamine, 5-nitro-3-phenyl-, a molecule of interest in medicinal chemistry and drug discovery due to its pyridazine core, a scaffold found in numerous biologically active compounds. The following protocols are based on established chemical transformations for analogous heterocyclic systems.
Overall Synthetic Scheme
A four-step synthetic pathway is proposed for the synthesis of 4-pyridazinamine, 5-nitro-3-phenyl-, commencing with the formation of a 3-phenylpyridazine precursor, followed by nitration, chlorination, and subsequent amination.
Caption: Proposed four-step synthesis of 4-pyridazinamine, 5-nitro-3-phenyl-.
Experimental Protocols
Step 1: Synthesis of 3-phenylpyridazine
This protocol is adapted from the synthesis of phenyl-pyridazine from phenyl-fulvene and hydrazine.[1]
Materials:
-
Phenyl-fulvene (1,2-dibenzoylcyclopentadiene)
-
Hydrazine hydrate
-
Methanol
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine phenyl-fulvene (e.g., 250 mg, 0.91 mmol) with 50 mL of methanol in a 250 mL round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 1 mL) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours using a magnetic stirrer.
-
After 24 hours, add 50 mL of water to the flask, which should induce the formation of a precipitate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 10 mL).
-
Collect the organic layers and dry them over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent in vacuo using a rotary evaporator to yield the crude 3-phenylpyridazine.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Step 2: Nitration of 3-phenylpyridazine
This protocol is a general method for the nitration of pyridine derivatives and has been adapted for 3-phenylpyridazine.[2]
Materials:
-
3-phenylpyridazine
-
Concentrated sulfuric acid
-
Fuming nitric acid
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ammonia solution
-
Ice water
Procedure:
-
In a round-bottom flask, dissolve 3-phenylpyridazine (e.g., 5.0 g) in concentrated sulfuric acid (20 mL) under ice-bath conditions, maintaining the temperature between 0-10 °C.
-
Slowly add fuming nitric acid (2.5 mL) dropwise to the solution, ensuring the temperature remains between 0-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.
-
Allow the reaction mixture to warm to room temperature and then heat it at 90 °C for 3 hours.
-
After heating, let the mixture stir at room temperature overnight.
-
Slowly pour the reaction mixture into ice water.
-
Neutralize the solution to pH 7 with an ammonia solution.
-
Collect the resulting precipitate by filtration and dry it under reduced pressure to obtain 5-nitro-3-phenylpyridazine.
Step 3: Chlorination of 5-nitro-3-phenylpyridazine
This protocol is adapted from the chlorination of a substituted nitropyridine using phosphorus oxychloride and phosphorus pentachloride.[3]
Materials:
-
5-nitro-3-phenylpyridazine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 5-nitro-3-phenylpyridazine with phosphorus pentachloride and use phosphorus oxychloride as the solvent.
-
Heat the reaction mixture at 110 °C for 3 hours.
-
After the reaction is complete, remove the excess phosphorus oxychloride by vacuum distillation.
-
Carefully pour the residue into ice water to precipitate the crude product.
-
Collect the light yellow precipitate by filtration to obtain 4-chloro-5-nitro-3-phenylpyridazine.
Step 4: Amination of 4-chloro-5-nitro-3-phenylpyridazine
This is a general procedure for the amination of a chloro-nitro aromatic compound.
Materials:
-
4-chloro-5-nitro-3-phenylpyridazine
-
Aqueous ammonia
-
Pressure vessel or sealed tube
-
Heating source
Procedure:
-
Place 4-chloro-5-nitro-3-phenylpyridazine in a pressure vessel or a heavy-walled sealed tube.
-
Add an excess of aqueous ammonia to the vessel.
-
Seal the vessel and heat the reaction mixture at a suitable temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully open it in a well-ventilated fume hood.
-
The product, 4-pyridazinamine, 5-nitro-3-phenyl-, may precipitate out of the solution upon cooling.
-
Collect the solid product by filtration, wash with water, and dry.
-
If the product does not precipitate, the reaction mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the solvent removed under reduced pressure to yield the final product.
Data Presentation
| Step | Reactant(s) | Product | Reagents | Yield (%) | Melting Point (°C) |
| 1 | Phenyl-fulvene | 3-phenylpyridazine | Hydrazine, Methanol | ~71%[1] | 202-204.9[1] |
| 2 | 3-phenylpyridazine | 5-nitro-3-phenylpyridazine | HNO₃, H₂SO₄ | Estimated 60-70% | Not Reported |
| 3 | 5-nitro-3-phenylpyridazine | 4-chloro-5-nitro-3-phenylpyridazine | POCl₃, PCl₅ | Estimated 70-80% | Not Reported |
| 4 | 4-chloro-5-nitro-3-phenylpyridazine | 4-Pyridazinamine, 5-nitro-3-phenyl- | Aqueous Ammonia | Estimated 50-60% | Not Reported |
Note: Yields for steps 2, 3, and 4 are estimated based on similar reactions reported in the literature for analogous compounds.
Experimental Workflow Diagram
Caption: Work-up and purification workflow for the synthesis of 3-phenylpyridazine.
References
Application Note: High-Throughput Screening of Pyridazinamine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Pyridazinamines have emerged as a promising scaffold for the development of potent and selective kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This application note provides detailed protocols for biochemical and cell-based assays to evaluate the inhibitory activity of pyridazinamine derivatives against target kinases.
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. Aberrant EGFR signaling is a key driver in the development and progression of several cancers. The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for kinase inhibitors.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Data Presentation: Kinase Inhibitory Activity of Pyridazinamine Analogs
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of exemplary pyridazinamine-related compounds against various kinases. This data is representative of typical results obtained from biochemical assays.
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| PZA-1 | c-Src | 15.5 | Biochemical | Fictional |
| PZA-2 | EGFR | 78.7 | Biochemical | [3] |
| PZA-3 | BTK | 93.5 | Biochemical | [3] |
| IMB-1 | GSK-3β | 8.0 | Biochemical | [4] |
| PZA-4 | JAK1 | 3.0 | Biochemical | [3] |
| PZA-5 | JAK2 | 8.5 | Biochemical | [3] |
| PZA-6 | TYK2 | 7.7 | Biochemical | [3] |
| IMB-2 | GSK-3β | 47.0 | Cell-based | [4] |
| PZA-7 | c-Src | 25.2 | Cell-based | Fictional |
| PZA-8 | EGFR | 150.3 | Cell-based | Fictional |
Experimental Protocols
Biochemical Kinase Inhibition Assay: ADP-Glo™ Protocol
This protocol outlines the determination of kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ biochemical kinase assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Pyridazinamine compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the pyridazinamine compound in 100% DMSO.
-
Create a serial dilution of the compound in assay buffer containing 1% DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer at their optimal concentrations.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted pyridazinamine compound or DMSO as a control.
-
Add 2 µL of the kinase solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
-
Cell-Based Kinase Inhibition Assay: NanoBRET™ Target Engagement Protocol
This protocol measures the binding of a pyridazinamine compound to a target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Workflow Diagram:
Caption: Workflow for the NanoBRET™ cell-based kinase assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid DNA encoding a NanoLuc®-kinase fusion protein
-
Transfection reagent
-
Opti-MEM® I Reduced Serum Medium
-
Pyridazinamine compounds
-
NanoBRET™ Target Engagement Kinase Assay reagents (Promega)
-
96-well white assay plates
-
Plate reader with filtered luminescence detection capabilities
Procedure:
-
Cell Preparation:
-
Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM®.
-
Seed the cells into a 96-well white assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridazinamine compounds in the assay medium.
-
Add the diluted compounds to the appropriate wells.
-
Incubate the plate in a CO2 incubator at 37°C for 2 hours to allow for compound entry and target engagement.
-
-
BRET Measurement:
-
Prepare the NanoBRET™ tracer and Nano-Glo® substrate detection reagent according to the manufacturer's instructions.
-
Add the detection reagent to all wells.
-
Incubate at room temperature for 3-5 minutes.
-
-
Data Acquisition:
-
Measure the donor emission (460nm) and acceptor emission (618nm) using a plate reader equipped with the appropriate filters.
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
A decrease in the BRET ratio indicates displacement of the tracer by the pyridazinamine compound, signifying target engagement.
-
Determine the IC50 values from the dose-response curve of the BRET ratio versus the compound concentration.
-
References
- 1. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-Pyridazinamine, 5-nitro-3-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for evaluating the in vitro cytotoxicity of the novel compound, 4-Pyridazinamine, 5-nitro-3-phenyl-. Pyridazine derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1][2][3] Several studies have reported on the cytotoxic and anti-proliferative effects of various pyridazinone and pyridazine derivatives against different cancer cell lines.[2][3][4][5] The evaluation of cytotoxicity is a critical first step in the drug discovery process to determine the therapeutic potential and safety profile of a new chemical entity.
The presence of a nitro group in the phenyl ring of the target compound suggests that its cytotoxic effects may be related to its electron-accepting properties, a characteristic often seen in nitroaromatic compounds.[6][7] This document outlines the materials and step-by-step procedures for conducting a comprehensive cell-based cytotoxicity assessment using standard and widely accepted assays. The provided protocols for the MTT and LDH assays are robust methods to determine cell viability and membrane integrity, respectively, following treatment with the test compound.[8][9]
Materials and Methods
Cell Lines and Culture Conditions
A panel of human cancer cell lines should be used to assess the cytotoxic potential of 4-Pyridazinamine, 5-nitro-3-phenyl-. Suggested cell lines include, but are not limited to:
-
MCF-7 (human breast adenocarcinoma)
-
HeLa (human cervical cancer)
-
HepG2 (human hepatocellular carcinoma)
-
A549 (human lung carcinoma)
Cells should be maintained in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be incubated at 37°C in a humidified atmosphere containing 5% CO2.
Compound Preparation
4-Pyridazinamine, 5-nitro-3-phenyl- should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution of high concentration (e.g., 10 mM). Subsequent dilutions should be made in a complete culture medium to achieve the desired final concentrations for the assays. A vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) must be included in all experiments.
Cytotoxicity Assays
Two primary assays are recommended to evaluate the cytotoxicity of the compound:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, a purple crystalline product. The amount of formazan produced is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[2][9] The amount of LDH released is directly proportional to the number of dead or damaged cells.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-Pyridazinamine, 5-nitro-3-phenyl- in a complete culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Protocol 2: LDH Assay for Cytotoxicity
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay protocol. It is advisable to run this assay in parallel with the MTT assay using a separate plate.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial LDH assay kit) to each well.
-
Incubation and Absorbance Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Include controls for maximum LDH release (by lysing a set of untreated cells) and background. The percentage of cytotoxicity can be calculated as follows: % Cytotoxicity = ((Sample Absorbance - Background) / (Maximum LDH Release - Background)) x 100
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured table for easy comparison of the effects of 4-Pyridazinamine, 5-nitro-3-phenyl- on different cell lines and at various time points.
| Cell Line | Assay | Time Point (hours) | IC50 (µM) | Maximum Inhibition (%) |
| MCF-7 | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 | ||||
| HeLa | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 | ||||
| HepG2 | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 | ||||
| A549 | MTT | 24 | ||
| 48 | ||||
| 72 | ||||
| LDH | 24 | |||
| 48 | ||||
| 72 |
Visualizations
Caption: Experimental workflow for evaluating cytotoxicity.
Caption: Potential cytotoxic mechanisms and assay endpoints.
References
- 1. Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. njbio.com [njbio.com]
- 9. biocompare.com [biocompare.com]
- 10. セルベースアッセイ [sigmaaldrich.com]
Application Note: NMR and Mass Spectrometric Characterization of 4-Pyridazinamine, 5-nitro-3-phenyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the structural characterization of 4-Pyridazinamine, 5-nitro-3-phenyl-, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below describe the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure and purity of the compound. Representative data are presented in tabular format to guide researchers in their analysis.
Introduction
4-Pyridazinamine, 5-nitro-3-phenyl- is a substituted pyridazine derivative. The pyridazine core is a common scaffold in pharmacologically active molecules. The presence of an amino group, a nitro group, and a phenyl substituent suggests potential for diverse biological activities. Accurate structural elucidation and characterization are critical first steps in the drug discovery and development process. This application note details the standardized procedures for acquiring and interpreting NMR and mass spectrometry data for this compound.
Data Presentation
Due to the absence of publicly available experimental data for this specific molecule, the following tables present expected data based on the analysis of structurally similar compounds.
Table 1: Expected ¹H NMR Data for 4-Pyridazinamine, 5-nitro-3-phenyl-
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.30 | s | 1H | Pyridazine H-6 |
| ~8.20 - 8.10 | m | 2H | Phenyl H-2', H-6' |
| ~7.65 - 7.50 | m | 3H | Phenyl H-3', H-4', H-5' |
| ~6.50 | br s | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: Expected ¹³C NMR Data for 4-Pyridazinamine, 5-nitro-3-phenyl-
| Chemical Shift (δ) ppm | Assignment |
| ~160.5 | Pyridazine C-3 |
| ~155.0 | Pyridazine C-4 |
| ~140.2 | Pyridazine C-5 |
| ~135.8 | Phenyl C-1' |
| ~131.5 | Phenyl C-4' |
| ~129.8 | Phenyl C-3', C-5' |
| ~128.7 | Phenyl C-2', C-6' |
| ~125.4 | Pyridazine C-6 |
Solvent: DMSO-d₆
Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Value |
| Molecular Formula | C₁₀H₈N₄O₂ |
| Exact Mass | 216.0647 |
| Ionization Mode | ESI+ |
| Expected [M+H]⁺ | 217.0720 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 4-Pyridazinamine, 5-nitro-3-phenyl-.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Tune and shim the probe.
-
Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling using the following typical parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm.
-
Reference the ¹³C spectrum to the DMSO peak at 39.52 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integrations.
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and determine the exact mass of the molecule.
Instrumentation: Q-TOF or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 4-Pyridazinamine, 5-nitro-3-phenyl- at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
Set the ESI source to positive ion mode.
-
Typical source parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the [M+H]⁺ ion.
-
Calculate the elemental composition from the measured exact mass and compare it to the theoretical value for C₁₀H₈N₄O₂. The mass error should be within ±5 ppm.
-
Visualization
Caption: Workflow for the structural characterization of 4-Pyridazinamine, 5-nitro-3-phenyl-.
Application Notes and Protocols for Assessing Vasorelaxant Activity of Pyridazinone Derivatives
Introduction
Pyridazinone derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Notably, certain derivatives have demonstrated potent vasorelaxant properties, making them promising candidates for the development of new antihypertensive agents.[2][3] The vasorelaxant effect is primarily achieved by relaxing the vascular smooth muscle in resistance vessels.[1] This document provides detailed protocols and application notes for assessing the vasorelaxant activity of novel pyridazinone derivatives, focusing on key experimental assays and the underlying signaling pathways. These guidelines are intended for researchers, scientists, and drug development professionals working in cardiovascular pharmacology.
Key Signaling Pathways in Pyridazinone-Mediated Vasorelaxation
The vasorelaxant effects of pyridazinone derivatives are often attributed to their interaction with one or more signaling pathways within the vascular endothelium and smooth muscle cells. The two primary mechanisms identified are the modulation of the endothelial Nitric Oxide Synthase (eNOS)/Nitric Oxide (NO) pathway and the inhibition of calcium influx in vascular smooth muscle cells.
The eNOS/NO Signaling Pathway
Many pyridazinone compounds exert their effects by stimulating the production of nitric oxide (NO), a potent endogenous vasodilator.[4][5] This involves the upregulation of endothelial nitric oxide synthase (eNOS) expression and activity. The subsequent increase in NO levels activates soluble guanylate cyclase (sGC) in smooth muscle cells, leading to increased cyclic guanosine monophosphate (cGMP) and ultimately, vasorelaxation.[6][7] Certain pyridazinone derivatives have been shown to significantly increase eNOS mRNA expression and elevate aortic NO content.[4][5]
Calcium Channel Modulation
Vascular smooth muscle contraction is critically dependent on the concentration of intracellular calcium ([Ca2+]i).[8] Some vasodilator agents, including analogues of existing pyridazinones like hydralazine, function by inhibiting the inositol triphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum of smooth muscle cells.[4] This reduction in intracellular calcium prevents the activation of myosin light-chain kinase, leading to muscle relaxation and vasodilation.[4]
Experimental Protocols
Protocol 1: Ex Vivo Vasorelaxant Activity in Isolated Rat Aortic Rings
This protocol is the primary method for evaluating the direct vasorelaxant effect of pyridazinone derivatives on vascular tissue. It measures the ability of a compound to relax aortic rings pre-contracted with an agonist like phenylephrine.[2]
Materials and Equipment:
-
Wistar Albino rats (200-250 g)
-
Krebs-Henseleit solution (PSS)
-
Phenylephrine (PE) or Potassium Chloride (KCl)
-
Test pyridazinone derivatives and reference standards (e.g., Hydralazine, Nitroglycerin)
-
Organ bath system with force-displacement transducers[9]
-
Data acquisition system
-
Standard surgical dissection tools[10]
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Mounting:
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 80 mM) to check for tissue viability.
-
Once a stable plateau is reached, wash the rings with fresh buffer to return to baseline tension.
-
-
Assessing Vasorelaxant Activity:
-
Pre-contract the aortic rings again with phenylephrine (1 µM).
-
Once the contraction is stable, add the test pyridazinone derivatives cumulatively in increasing concentrations.
-
Record the relaxation response for each concentration until a maximal response is achieved.
-
Run parallel experiments with reference vasodilator drugs (e.g., hydralazine, nitroglycerin) and a vehicle control.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the initial pre-contraction.
-
Construct concentration-response curves and calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) and Emax (maximal relaxation).[2]
-
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol assesses whether the vasorelaxant activity is mediated by the release of NO. It can be performed using commercially available kits that measure nitrite/nitrate, the stable metabolites of NO.
Materials and Equipment:
-
Aortic tissue homogenates or endothelial cell cultures
-
Griess Reagent Kit for Nitrite/Nitrate determination[11]
-
Microplate reader (540 nm)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Sample Preparation:
-
Treat aortic rings or endothelial cells with the test pyridazinone derivative at its EC50 concentration for a specified time.
-
Homogenize the treated tissues or lyse the cells in assay buffer.[11]
-
Centrifuge to remove debris and collect the supernatant.
-
Determine the protein concentration of the supernatant for normalization.
-
-
Nitrate to Nitrite Conversion:
-
If measuring total NO production, incubate the samples with nitrate reductase to convert nitrate to nitrite.[11]
-
-
Griess Reaction:
-
Add Griess Reagents (Sulfanilamide and N-(1-Naphthyl)ethylenediamine) to the samples and standards.
-
Incubate in the dark at room temperature for 10-15 minutes to allow for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using a standard curve generated from sodium nitrite.
-
Express the results as µmol of NO per mg of protein and compare the levels in treated samples to untreated controls.[5]
-
Data Presentation
Quantitative data from vasorelaxation studies should be summarized to facilitate comparison between different derivatives and reference compounds.
Table 1: Vasorelaxant Activity (EC50) of Pyridazinone Derivatives on Pre-contracted Rat Aorta
| Compound ID | EC50 (µM) | Emax (%) | Reference Standard | Ref. EC50 (µM) | Source |
| Series 1 | |||||
| 4f | 0.0136 | N/A | Nitroglycerin | 0.1824 | [4] |
| 4h | 0.0117 | N/A | Hydralazine | 18.21 | [4] |
| 5d | 0.0053 | N/A | Diazoxide | 19.5 | [4] |
| 5e | 0.0025 | N/A | Isosorbide Mononitrate | 30.1 | [4] |
| Series 2 | |||||
| 2e | 0.1162 | >95% | Nitroglycerin | 0.1824 | [2] |
| 2h | 0.07154 | >95% | Hydralazine | 18.21 | [2] |
| 2j | 0.02916 | >95% | Diazoxide | 19.5 | [2] |
| N/A: Not Available in cited source. |
Table 2: Effect of Lead Pyridazinone Derivatives on eNOS Expression and NO Production
| Compound ID | eNOS mRNA Expression (% Increase vs. Control) | Aortic NO Content (% Increase vs. Control) | Source |
| 4f | ~25.0% | ~35.7% | [4] |
| 4h | ~54.9% | ~84.0% | [4] |
| 5d | ~83.6% | ~135.7% | [4] |
| 5e | ~140.3% | ~186.5% | [4] |
| Comparison made relative to the effect of nitroglycerin. |
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Platelet Aggregation Inhibition Assay with Pyridazinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thromboembolic diseases such as heart attack and stroke. Therefore, the development of novel antiplatelet agents is a significant area of pharmaceutical research. Pyridazinone derivatives have emerged as a promising class of compounds that exhibit potent antiplatelet activity through various mechanisms, including the inhibition of thromboxane A2 (TxA2) formation and phosphodiesterase (PDE) activity.
These application notes provide a detailed protocol for performing a platelet aggregation inhibition assay using Light Transmission Aggregometry (LTA), the gold standard for in vitro platelet function testing. This guide is designed to assist researchers in the screening and characterization of pyridazinone-based compounds for their antiplatelet efficacy.
Principle of the Assay
Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. In a resting state, platelets in PRP form a cloudy suspension with low light transmission. Upon the addition of an agonist (e.g., collagen, ADP, thrombin), platelets activate, change shape, and aggregate, causing the suspension to become clearer and allowing more light to pass through to a detector. The presence of a platelet aggregation inhibitor, such as a pyridazinone derivative, will prevent or reduce this aggregation, resulting in a smaller change in light transmission. The degree of inhibition is quantified by comparing the aggregation response in the presence and absence of the test compound.
Materials and Reagents
-
Blood Collection:
-
3.2% Sodium Citrate tubes
-
21-gauge needles
-
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation:
-
Refrigerated centrifuge
-
Plastic conical tubes
-
-
Platelet Aggregation Agonists:
-
Collagen (e.g., Horm collagen)
-
Adenosine Diphosphate (ADP)
-
Thrombin Receptor Activating Peptide (TRAP-6)
-
Arachidonic Acid (AA)
-
-
Test Compounds and Controls:
-
Pyridazinone derivatives
-
Vehicle control (e.g., DMSO, saline)
-
Positive control inhibitor (e.g., Aspirin, Indomethacin)
-
-
Equipment:
-
Light Transmission Aggregometer (e.g., Chrono-log Model 700)
-
Cuvettes with stir bars
-
Pipettes
-
37°C water bath or heating block
-
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect blood into 3.2% sodium citrate tubes using a 21-gauge needle with minimal venous stasis. The ratio of blood to anticoagulant should be 9:1.
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP. Carefully aspirate the upper PRP layer and transfer it to a clean plastic tube.
-
PPP Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to pellet the remaining cellular components. The resulting supernatant is the platelet-poor plasma (PPP).
-
Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to be within the range of 200-300 x 10^9/L using autologous PPP.
Platelet Aggregation Inhibition Assay
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Place a cuvette containing PPP into the aggregometer and set the light transmission to 100%. Place a cuvette with PRP into the aggregometer and set the light transmission to 0%.
-
Incubation with Inhibitor:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 5 µL of the pyridazinone test compound at various concentrations or the vehicle control.
-
Incubate the mixture for 3-5 minutes at 37°C with stirring (1000-1200 rpm).
-
-
Initiation of Aggregation:
-
Add 50 µL of the chosen agonist to the cuvette to initiate platelet aggregation. The final volume in the cuvette will be 500 µL.
-
Record the change in light transmission for at least 5-10 minutes.
-
-
Data Analysis:
-
The maximum platelet aggregation is determined from the aggregation curve.
-
The percentage of inhibition is calculated using the following formula:
-
% Inhibition = [1 - (Max. Aggregation with Inhibitor / Max. Aggregation with Vehicle)] x 100
-
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of platelet aggregation) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Recommended Agonist Concentrations for Screening Pyridazinones:
| Agonist | Typical Final Concentration | Purpose |
| Collagen | 1-5 µg/mL | To identify inhibitors of collagen-mediated activation pathways. |
| ADP | 5-20 µM | To assess inhibition of the P2Y1/P2Y12 pathways. |
| TRAP-6 | 10-20 µM | To evaluate inhibition of the thrombin receptor (PAR-1) pathway. |
| Arachidonic Acid | 0.5-1 mM | To screen for inhibitors of the cyclooxygenase (COX) pathway and TxA2 synthesis. |
Data Presentation
Summarize the quantitative data in a clear and structured table for easy comparison of the inhibitory activities of different pyridazinone compounds.
Table 1: Inhibitory Activity (IC50) of Pyridazinone Derivatives on Platelet Aggregation
| Compound | Collagen (µM) | ADP (µM) | TRAP-6 (µM) | Arachidonic Acid (µM) |
| Pyridazinone A | Data | Data | Data | Data |
| Pyridazinone B | Data | Data | Data | Data |
| Pyridazinone C | Data | Data | Data | Data |
| Aspirin (Control) | >100 | >100 | >100 | Data |
Data to be filled in from experimental results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the platelet aggregation inhibition assay.
Signaling Pathways in Platelet Aggregation and Inhibition by Pyridazinones
Caption: Platelet aggregation signaling pathways and points of inhibition by pyridazinones.
Application Notes and Protocols for the Synthesis of Novel Pyridazin-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazin-3-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2] This is due to their diverse and potent biological activities, including but not limited to, cardiovascular, anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] The versatile pyridazin-3-one scaffold allows for extensive chemical modifications, enabling the synthesis of a wide array of novel derivatives with tailored pharmacological profiles.[4]
These application notes provide an overview of established and recent techniques for the synthesis of novel pyridazin-3-one derivatives. Detailed experimental protocols for key synthetic methods are presented, along with tabulated quantitative data for easy comparison of different synthetic routes. Additionally, a representative signaling pathway relevant to the biological activity of certain pyridazin-3-one derivatives is illustrated.
Synthetic Strategies Overview
Several synthetic routes have been developed for the preparation of the pyridazin-3-one core structure and its derivatives. The most common and versatile methods are summarized below.
Cyclocondensation of γ-Keto Acids with Hydrazine Derivatives
A fundamental and widely used method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones involves the cyclocondensation of γ-keto acids with hydrazine hydrate or its derivatives.[1][5] The initial step is often a Friedel-Crafts acylation of an aromatic compound with succinic anhydride to form the necessary γ-keto acid precursor.[6] Dehydrogenation of the resulting dihydropyridazinone can then yield the aromatic pyridazin-3(2H)-one.
Reaction of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Compounds
A versatile method for synthesizing highly substituted pyridazin-3-one derivatives involves the reaction of 3-oxo-2-arylhydrazonopropanals with compounds containing an active methylene group, such as p-nitrophenylacetic acid or cyanoacetic acid.[7][8] This reaction, typically carried out in acetic anhydride, leads to the formation of the pyridazin-3-one ring in excellent yields.[7]
Multi-component Reactions
Modern synthetic approaches increasingly utilize multi-component reactions (MCRs) to construct complex molecules in a single step, enhancing efficiency and reducing waste. An example is the ultrasound-promoted, multi-component synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines in the presence of an ionic liquid catalyst.[1]
Post-synthesis Modification of the Pyridazinone Core
Novel derivatives can also be synthesized by modifying a pre-existing pyridazin-3-one scaffold. Common modifications include N-alkylation at the N2 position, followed by further functionalization of the appended side chain.[9][10] For instance, N-alkylation with ethyl chloroacetate can introduce an ester functionality that can be converted to a hydrazide and subsequently reacted with various aldehydes to form Schiff bases.[6]
Quantitative Data Summary
The following tables summarize quantitative data for representative pyridazin-3-one synthesis methods, providing a comparative overview of their efficiency.
Table 1: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones via γ-Keto Acid Cyclization
| Starting γ-Keto Acid | Hydrazine Derivative | Solvent | Reaction Time | Yield (%) | M.P. (°C) | Reference |
| 4-oxo-4-phenylbutanoic acid | Hydrazine hydrate | Ethanol | 4 h | 78 | 164 | [6][10] |
| 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate | Ethanol | 5 h | 85 | 168 | [6] |
Table 2: Synthesis of Substituted Pyridazin-3(2H)-ones via 3-Oxo-2-arylhydrazonopropanals
| 3-Oxo-2-arylhydrazonopropanal | Active Methylene Compound | Solvent | Reaction Time | Yield (%) | M.P. (°C) | Reference |
| 3-oxo-2-(phenylhydrazono)propanal | p-Nitrophenylacetic acid | Acetic Anhydride | 1 h | 89 | 182-183 | [7][8] |
| 3-oxo-2-((4-methoxyphenyl)hydrazono)propanal | p-Nitrophenylacetic acid | Acetic Anhydride | 1 h | - | - | [7] |
| 3-oxo-2-((4-chlorophenyl)hydrazono)propanal | p-Nitrophenylacetic acid | Acetic Anhydride | 1 h | - | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
This protocol details the synthesis of a dihydropyridazinone from a γ-keto acid, which is a common intermediate for further derivatization.[6]
Step 1: Synthesis of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid
-
To a stirred mixture of 2-fluoroanisole (0.25 mol) and carbon disulfide (50 mL), add aluminum chloride (0.275 mol) and succinic anhydride (0.25 mol) portionwise under standard conditions.
-
Reflux the mixture for 4 hours at 40-50 °C.
-
After cooling, pour the residue onto ice water.
-
Collect the precipitate by filtration, dry it, and recrystallize from water. Expected Yield: 78%; M.P.: 164 °C.[6]
Step 2: Synthesis of 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
-
Dissolve 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid (0.05 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (0.05 mol) to the solution.
-
Reflux the reaction mixture for 5 hours.
-
After cooling, a precipitate will form. Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol-water mixture. Expected Yield: 85%; M.P.: 168 °C.[6]
Protocol 2: General Procedure for the Preparation of 6-Aroyl-2-aryl-4-(4-nitrophenyl)pyridazin-3(2H)-ones
This protocol describes a general method for the synthesis of highly substituted pyridazin-3-ones.[7]
-
In a 50 mL round-bottom flask, mix the appropriate 3-oxo-2-arylhydrazonopropanal (5 mmol) and p-nitrophenylacetic acid (5 mmol).
-
Add acetic anhydride (10 mL) to the mixture.
-
Stir the mixture at reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting solid by filtration.
-
Wash the solid with ethanol and recrystallize from an appropriate solvent to obtain the pure product. Expected Yield for 6-Acetyl-4-(4-nitrophenyl)-2-phenylpyridazin-3(2H)-one: 89%; M.P.: 182–183 °C.[7][8]
Visualizations
Signaling Pathway Diagram
Certain pyridazin-3-one derivatives have been shown to exhibit vasorelaxant effects by modulating the endothelial nitric oxide synthase (eNOS) pathway.[9][11] The diagram below illustrates this proposed mechanism of action.
Caption: Proposed signaling pathway for pyridazin-3-one induced vasodilation.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the synthesis and characterization of novel pyridazin-3-one derivatives.
References
- 1. scispace.com [scispace.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Nitro-3-Phenyl-pyridazinamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 5-nitro-3-phenyl-pyridazinamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Plausible Synthetic Routes
Two primary synthetic routes are proposed for the synthesis of 5-nitro-3-phenyl-pyridazinamine, based on established methodologies for analogous compounds.
Route A: Nitration of 3-Phenylpyridazinamine
This route involves the direct nitration of a 3-phenylpyridazinamine precursor. The key challenge in this approach is controlling the regioselectivity of the nitration to favor the desired 5-nitro isomer and avoiding over-nitration or degradation of the starting material under harsh acidic conditions.
Route B: Amination of a Chloropyridazine Intermediate
This route involves the synthesis of a 3-chloro-5-phenylpyridazine intermediate, followed by amination. This can be achieved either by amination of 3-chloro-5-nitropyridazine or by nitration of 3-chloro-5-phenylpyridazine followed by amination. This approach offers potentially milder conditions for the introduction of the amino group and may provide better control over regioselectivity.
Troubleshooting Guides and FAQs
Route A: Nitration of 3-Phenylpyridazinamine
Question 1: Low to no yield of the desired 5-nitro-3-phenyl-pyridazinamine is observed after nitration. What are the potential causes and solutions?
Answer:
Low or no yield in the nitration of 3-phenylpyridazinamine can stem from several factors:
-
Insufficiently activating conditions: The pyridazine ring is electron-deficient, making electrophilic aromatic substitution challenging.
-
Solution: Employ stronger nitrating agents. A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is a common choice. The use of oleum in place of sulfuric acid can further increase the reaction's potency.
-
-
Degradation of starting material: The amino group in 3-phenylpyridazinamine is sensitive to strong acids and oxidizing conditions, which can lead to decomposition.
-
Solution: Carefully control the reaction temperature, typically by performing the addition of the nitrating agent at low temperatures (e.g., 0-5 °C) and then allowing the reaction to proceed at a slightly elevated but controlled temperature.
-
-
Incorrect work-up procedure: The nitro compound may be lost during extraction or purification.
-
Solution: Carefully neutralize the acidic reaction mixture by pouring it over ice and then slowly adding a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is neutral or slightly basic. The product can then be extracted with an appropriate organic solvent.
-
Question 2: The major product of the nitration is not the desired 5-nitro isomer. How can I improve the regioselectivity?
Answer:
Controlling the regioselectivity of nitration on a substituted pyridazine ring can be challenging. The directing effects of both the phenyl and amino groups will influence the position of nitration.
-
Protecting the amino group: The directing effect of the amino group can be altered by protecting it as an amide (e.g., acetamide). This may favor nitration at a different position. The protecting group can be removed in a subsequent step.
-
Varying the nitrating agent and solvent: The choice of nitrating agent and solvent can influence the isomer distribution. Experimenting with different nitrating systems, such as nitric acid in acetic anhydride or nitronium tetrafluoroborate (NO₂BF₄), may alter the regioselectivity.
-
Computational modeling: In silico modeling of the electron density of the 3-phenylpyridazinamine molecule can help predict the most likely sites of electrophilic attack and guide the selection of reaction conditions.
Question 3: Multiple nitrated products are formed, making purification difficult. How can I minimize the formation of di- and tri-nitrated byproducts?
Answer:
Over-nitration is a common side reaction when the reaction conditions are too harsh or the reaction time is too long.
-
Stoichiometry of the nitrating agent: Use a stoichiometric amount or a slight excess of the nitrating agent.
-
Reaction time and temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the desired mono-nitro product is formed. Lowering the reaction temperature can also help to reduce the rate of subsequent nitrations.
Route B: Amination of a Chloropyridazine Intermediate
Question 1: The synthesis of the 3-chloro-5-phenylpyridazine intermediate results in a low yield. How can this be optimized?
Answer:
The synthesis of 3-chloro-5-phenylpyridazine can be approached in several ways, each with its own optimization parameters. A common method is the reaction of a suitable precursor like 3,5-dichloropyridazine with a phenylboronic acid (Suzuki coupling).
-
Optimization of Suzuki Coupling:
-
Catalyst and Ligand: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands to find the most effective combination.
-
Base and Solvent: The choice of base (e.g., Na₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF) can significantly impact the yield. A systematic screening of these parameters is recommended.
-
Reaction Temperature: The reaction temperature should be optimized to ensure complete conversion without decomposition of the starting materials or product.
-
Question 2: The amination of 3-chloro-5-phenylpyridazine or 3-chloro-5-nitropyridazine is inefficient. What are the key parameters to consider for optimization?
Answer:
Direct nucleophilic aromatic substitution (SNA) of the chloro group with ammonia or an amine can be difficult due to the electron-deficient nature of the pyridazine ring. A palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is often more effective.
-
Optimization of Buchwald-Hartwig Amination:
-
Catalyst and Ligand: The choice of palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos, BINAP) is critical. The ligand's steric and electronic properties can dramatically influence the reaction's efficiency.
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally preferred.
-
Amine Source: If using ammonia, it can be delivered as a solution in a suitable solvent or generated in situ from an ammonia surrogate like benzophenone imine.
-
Question 3: What are common side reactions during the amination step, and how can they be minimized?
Answer:
Several side reactions can occur during the amination of chloropyridazines:
-
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom. This can be minimized by ensuring an inert atmosphere (e.g., argon or nitrogen) and using high-purity reagents.
-
Homocoupling of the amine: This can occur if the reaction conditions are not optimized. Careful selection of the catalyst and ligand can suppress this side reaction.
-
Decomposition of the starting material or product: The nitro group can be sensitive to the reaction conditions. Using milder bases and lower reaction temperatures may be necessary when working with nitro-substituted substrates.
Data Presentation
Table 1: Typical Reaction Conditions for the Nitration of Pyridazine Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Nitrating Agent | HNO₃ / H₂SO₄ | Fuming HNO₃ / Oleum | NO₂BF₄ |
| Solvent | Sulfuric Acid | Oleum | Acetonitrile |
| Temperature | 0 °C to 25 °C | -5 °C to 10 °C | 0 °C to rt |
| Reaction Time | 1-4 hours | 0.5-2 hours | 2-6 hours |
| Typical Yield | 40-70% | 50-85% | 30-60% |
Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of Chloro-Pyridazines
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) |
| Ligand | Xantphos | BINAP | DavePhos |
| Base | NaOtBu | LiHMDS | K₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 80-110 °C | 90-120 °C | 70-100 °C |
| Reaction Time | 4-24 hours | 6-18 hours | 12-36 hours |
| Typical Yield | 60-95% | 70-98% | 50-85% |
Experimental Protocols
Protocol 1: General Procedure for the Nitration of 3-Phenylpyridazinamine (Route A)
-
To a stirred solution of 3-phenylpyridazinamine (1.0 eq) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture carefully onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-nitro-3-phenyl-pyridazinamine.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination of 3-Chloro-5-nitropyridazine (Part of Route B)
-
To an oven-dried Schlenk tube, add 3-chloro-5-nitropyridazine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
troubleshooting poor solubility of 4-Pyridazinamine, 5-nitro-3-phenyl-
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the poor solubility of 4-Pyridazinamine, 5-nitro-3-phenyl-. The following information is intended for researchers, scientists, and professionals in drug development who may encounter solubility challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Pyridazinamine, 5-nitro-3-phenyl- expected to have low aqueous solubility?
A1: The molecular structure of 4-Pyridazinamine, 5-nitro-3-phenyl- contains multiple features that contribute to poor aqueous solubility. These include a hydrophobic phenyl group and a nitro group, which can increase the crystal lattice energy, making it more difficult for water molecules to solvate the compound. Heterocyclic compounds, while containing nitrogen atoms that can participate in hydrogen bonding, often exhibit limited water solubility, especially when substituted with large nonpolar groups.
Q2: What are the initial steps to take when encountering solubility issues with this compound?
A2: Start by visually inspecting for undissolved particles. If the compound is not fully dissolved, consider gentle heating and agitation (e.g., vortexing or sonication). It is also crucial to confirm the purity of the compound, as impurities can sometimes affect solubility. If these simple steps do not resolve the issue, a systematic approach to solvent screening and solubility enhancement techniques is recommended.
Q3: What common organic solvents can be used to dissolve 4-Pyridazinamine, 5-nitro-3-phenyl-?
A3: For poorly soluble, heterocyclic compounds, polar aprotic solvents are often a good starting point. Consider solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or tetrahydrofuran (THF). For less polar applications, dichloromethane (DCM) or ethyl acetate might be effective. It is advisable to perform small-scale solubility tests in a range of solvents to determine the most suitable one for your experiment.
Q4: Can pH be adjusted to improve the solubility of this compound?
A4: The 4-pyridazinamine moiety has a basic nitrogen atom that can be protonated. Therefore, adjusting the pH to the acidic range (e.g., pH 1-3) may increase the aqueous solubility by forming a more soluble salt.[1][2] However, the effect of pH on the nitro and phenyl groups should also be considered, as extreme pH values could potentially lead to degradation. Experimental determination of the pH-solubility profile is recommended.
Q5: Are there any advanced techniques to enhance the solubility of this compound for in vitro or in vivo studies?
A5: Yes, several formulation strategies can be employed to improve the solubility and bioavailability of poorly soluble compounds.[3][4] These include:
-
Co-solvents: Using a mixture of a primary solvent (like water or buffer) with a water-miscible organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol) can significantly increase solubility.[5]
-
Complexation: Cyclodextrins can encapsulate the hydrophobic parts of the molecule, forming an inclusion complex with improved aqueous solubility.[1][3]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[1][4]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[3][5]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting the poor solubility of 4-Pyridazinamine, 5-nitro-3-phenyl-.
Initial Assessment and Basic Troubleshooting
-
Visual Inspection: Check for any visible precipitate or cloudiness in the solution.
-
Agitation: Ensure the solution is well-mixed by vortexing or stirring.
-
Sonication: Use a sonicator bath to break up any aggregates and facilitate dissolution.
-
Gentle Heating: Carefully warm the solution, as solubility often increases with temperature. Be cautious of potential compound degradation at elevated temperatures.
Systematic Solubility Enhancement Workflow
If basic troubleshooting fails, follow the workflow below. A visual representation of this workflow is provided in the subsequent diagram.
Experimental Protocols
Protocol 1: Solvent Screening
Objective: To identify a suitable solvent or solvent system for 4-Pyridazinamine, 5-nitro-3-phenyl-.
Materials:
-
4-Pyridazinamine, 5-nitro-3-phenyl-
-
A selection of solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile, water, phosphate-buffered saline (PBS))
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into each vial.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to the vial.
-
Vortex the vial for 30 seconds.
-
Visually inspect for undissolved material.
-
If not fully dissolved, sonicate for 5-10 minutes.
-
If the compound is still not dissolved, incrementally add more solvent and repeat the process until the compound dissolves or the desired concentration is determined to be unattainable.
-
Record the approximate solubility in each solvent.
-
Repeat for all selected solvents.
Protocol 2: pH-Dependent Solubility Assessment
Objective: To determine the effect of pH on the solubility of 4-Pyridazinamine, 5-nitro-3-phenyl-.
Materials:
-
4-Pyridazinamine, 5-nitro-3-phenyl-
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials
-
Shaker or orbital incubator
-
pH meter
-
Spectrophotometer or HPLC
Procedure:
-
Add an excess amount of the compound to each buffer solution in separate vials.
-
Tightly cap the vials and place them on a shaker at a constant temperature for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and measure its pH to confirm it has not changed significantly.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).
-
Plot the solubility as a function of pH.
Data Presentation
Use the following tables to record your experimental findings for easy comparison.
Table 1: Solvent Solubility Data
| Solvent | Amount of Compound (mg) | Volume of Solvent (mL) | Approximate Solubility (mg/mL) | Observations |
| Water | ||||
| PBS (pH 7.4) | ||||
| Ethanol | ||||
| DMSO | ||||
| DMF | ||||
| Acetonitrile |
Table 2: pH-Dependent Solubility Data
| Buffer pH | Measured Final pH | Concentration (µg/mL) | Standard Deviation |
| 2.0 | |||
| 4.0 | |||
| 6.0 | |||
| 7.4 | |||
| 8.0 | |||
| 10.0 |
By following this structured approach, researchers can systematically address the solubility challenges associated with 4-Pyridazinamine, 5-nitro-3-phenyl- and identify a suitable formulation for their experimental needs.
References
- 1. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
how to reduce byproducts in pyridazinamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridazinamines. The following information is designed to help you identify and resolve common issues encountered during your experiments, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyridazinamines?
A1: Two prevalent methods for synthesizing the pyridazinamine core structure are:
-
Nucleophilic Substitution: This typically involves the reaction of a dihalopyridazine, such as 3,6-dichloropyridazine, with an amine source like ammonia. This method is widely used for producing aminopyridazines.
-
Condensation of Dicarbonyl Compounds with Hydrazine: This classical approach involves the reaction of a 1,4-dicarbonyl compound with hydrazine to form the pyridazine ring, which can then be aminated in subsequent steps if not already bearing the desired amino group.
Q2: What are the typical byproducts I should expect in my pyridazinamine synthesis?
A2: Byproduct formation is highly dependent on the chosen synthetic route:
-
From Nucleophilic Substitution of Dichloropyridazines:
-
Disubstituted product: Formation of the diamino-substituted pyridazine (e.g., 3,6-diaminopyridazine) is a common byproduct due to the presence of two reactive halogen sites.
-
Unreacted starting material: Incomplete reaction can lead to the presence of the starting dihalopyridazine in your final product mixture.
-
Hydrolysis products: If water is present in the reaction, hydrolysis of the chloro-substituent can lead to the formation of hydroxypyridazine byproducts.
-
-
From Condensation of Dicarbonyl Compounds:
-
Regioisomers: When using unsymmetrical 1,4-dicarbonyl compounds, the reaction with hydrazine can lead to the formation of two different regioisomeric pyridazine products.
-
Dihydropyridazine intermediates: The initial cyclization product is a dihydropyridazine, which requires an oxidation step to form the aromatic pyridazine ring. Incomplete oxidation will result in the dihydropyridazine as a significant impurity.[1]
-
Pyrazole isomers: With β-dicarbonyl (1,3-dicarbonyl) compounds, which can exist in equilibrium with 1,4-dicarbonyls, the formation of pyrazole isomers can occur.[2]
-
Q3: How can I minimize the formation of the disubstituted byproduct in the amination of 3,6-dichloropyridazine?
A3: To favor monosubstitution and reduce the formation of the diamino byproduct, you can:
-
Control Stoichiometry: Use a controlled molar ratio of the amine nucleophile to the dichloropyridazine. An excess of the dichloropyridazine can favor monosubstitution.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can help to stop the reaction after the first substitution has occurred.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the nucleophile and the substrate. Experimenting with different solvents may improve selectivity.
Q4: How can I ensure complete oxidation of the dihydropyridazine intermediate to the desired pyridazine?
A4: To drive the oxidation to completion, consider the following:
-
Choice of Oxidizing Agent: Use a suitable oxidizing agent. Common choices include air (oxygen), chromium trioxide in acetic acid, or other mild oxidants.[3]
-
Reaction Conditions: Ensure adequate reaction time and temperature for the oxidation step. Monitoring the reaction progress by techniques like TLC or LC-MS is crucial.
-
Atmosphere: If using air as the oxidant, ensuring good exposure of the reaction mixture to air can improve the rate of oxidation.
Troubleshooting Guides
Problem 1: Low Yield of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using TLC or GC to determine the optimal reaction duration. - Increase the reaction temperature within the recommended range (e.g., 78-130°C).[4] |
| Suboptimal Reagent Ratio | - Adjust the molar ratio of ammonia water to 3,6-dichloropyridazine. Ratios between 3:1 and 7.5:1 have been reported to give good yields.[4] |
| Poor Solubility of Reagents | - Ensure the chosen solvent effectively dissolves the 3,6-dichloropyridazine. Solvents like DMF, ethanol, and methanol have been used successfully.[4] |
| Loss of Product During Workup | - Optimize the purification process. If using recrystallization, ensure the correct solvent system and cooling procedure are used to maximize crystal formation. - If using column chromatography, select an appropriate solvent system to achieve good separation of the product from impurities. |
Problem 2: Formation of Multiple Products in Pyridazine Synthesis from Unsymmetrical 1,4-Dicarbonyl Compounds
| Potential Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - Modify the substituents on the dicarbonyl compound to electronically or sterically favor the attack of hydrazine on one carbonyl group over the other. - Explore the use of a protecting group strategy to temporarily block one of the carbonyl groups. |
| Presence of Pyrazole Byproducts | - Ensure the starting material is a pure 1,4-dicarbonyl compound and does not contain significant amounts of 1,3-dicarbonyl isomers. - Adjust the reaction pH, as the equilibrium between dicarbonyl isomers can be pH-dependent. |
Experimental Protocols
Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine
This protocol is adapted from a patented synthesis method.[4]
Materials:
-
3,6-Dichloropyridazine
-
Ammonia water (25-28%)
-
Ethanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a 500 mL round-bottom flask, add 3,6-dichloropyridazine (14.90g, 100mmol), ammonia water (26.3g, 750mmol), and 377 mL of ethanol.
-
Stir the reaction mixture at 78°C for 5 hours.
-
Monitor the completion of the reaction using TLC and GC.
-
After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
-
If further purification is required, perform silica gel column chromatography to isolate the pure 3-amino-6-chloropyridazine.
-
Dry the final product to obtain a calculated yield of up to 96.70%.[4]
Table of Reaction Condition Optimization:
| 3,6-Dichloropyridazine (mmol) | Ammonia Water (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 100 | 300 | DMF | 130 | 7 | 95.70 |
| 100 | 750 | Ethanol | 78 | 5 | 96.70 |
| 100 | 750 | Methanol | 85 | 5 | 91.42 |
Data adapted from patent CN104844523A.[4]
General Synthesis of Pyridazines from 1,4-Diketones and Hydrazine
This is a general procedure for the synthesis of pyridazines from saturated 1,4-diketones.[3][5]
Materials:
-
1,4-Diketone
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
Oxidizing agent (e.g., chromium trioxide, or exposure to air)
Procedure:
-
Dissolve the 1,4-diketone in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate to the solution. The reaction may proceed at room temperature or require heating under reflux, depending on the reactivity of the diketone.
-
The initial product is the dihydropyridazine. Monitor its formation by TLC.
-
Once the dihydropyridazine is formed, introduce an oxidizing agent or ensure exposure to air to facilitate the oxidation to the aromatic pyridazine.
-
After the oxidation is complete (as monitored by TLC or other analytical methods), the reaction mixture is worked up. This may involve solvent removal, extraction, and purification by recrystallization or column chromatography.
Visualizing Reaction Mechanisms
Nucleophilic Aromatic Substitution on 3,6-Dichloropyridazine
The synthesis of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring facilitates the attack of the nucleophile (ammonia).
Caption: Nucleophilic substitution mechanism for amination.
Pyridazine Formation from a 1,4-Dicarbonyl Compound
The reaction of a 1,4-dicarbonyl compound with hydrazine involves a two-step process: initial condensation to form a dihydropyridazine intermediate, followed by an oxidation step to yield the aromatic pyridazine.
Caption: General workflow for pyridazine synthesis.
References
Technical Support Center: Refining Purification Methods for Nitro-substituted Heterocycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of nitro-substituted heterocycles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying nitro-substituted heterocycles?
A1: The primary purification techniques for nitro-substituted heterocycles are recrystallization, column chromatography (both normal and reversed-phase), and solid-phase extraction (SPE). The choice of method depends on the compound's polarity, stability, and the nature of the impurities.
Q2: My nitro-substituted compound appears to be degrading during column chromatography. What could be the cause?
A2: Degradation on silica gel is a common issue, especially for sensitive compounds like nitroaldol products. This can be due to the acidic nature of standard silica gel. Consider using deactivated silica gel (e.g., treated with triethylamine) or switching to a less acidic stationary phase like alumina. Alternatively, reversed-phase chromatography on a C18 column can be a milder option.[1]
Q3: I am having trouble separating isomers of my nitro-substituted heterocycle. What strategies can I employ?
A3: Isomer separation can be challenging. For column chromatography, optimizing the solvent system is crucial. A shallow gradient of the polar solvent can improve resolution. In some cases, specialized chromatography, such as chiral chromatography for enantiomers, may be necessary. Recrystallization, if a suitable solvent is found, can also be highly effective for separating diastereomers or constitutional isomers with different solubilities.
Q4: Can I use recrystallization for an oily crude product?
A4: Yes, it is possible to recrystallize a product that has oiled out due to impurities. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Seeding the solution with a pure crystal can sometimes induce crystallization.
Q5: What is the best way to remove colored impurities from my nitro-substituted heterocycle?
A5: Colored impurities, often residual starting materials or byproducts from nitration reactions, can sometimes be removed by washing the crude product with a suitable solvent in which the impurities are soluble but the product is not. Treatment with activated carbon can also be effective, but care must be taken as it can also adsorb the desired product. Column chromatography is generally very effective at separating colored impurities.
Troubleshooting Guides
Problem 1: Low Recovery After Column Chromatography
| Possible Cause | Solution |
| Compound is too polar and is irreversibly adsorbed onto the silica gel. | Use a more polar eluent system. Consider adding a small percentage of a modifier like methanol or triethylamine (for basic compounds) to the eluent. If the compound is acidic, a small amount of acetic acid can be added. Switching to reversed-phase chromatography is also a good alternative. |
| Compound is unstable on silica gel. | As mentioned in the FAQs, use deactivated silica, alumina, or reversed-phase chromatography. Minimize the time the compound spends on the column by using flash chromatography. |
| Improper solvent system selection. | Ensure the chosen solvent system provides an appropriate Rf value (typically 0.2-0.4) for the target compound on TLC before running the column. A solvent system that is too weak will result in very slow elution and potential band broadening, leading to lower recovery in collected fractions. |
| Co-elution with impurities. | Optimize the solvent system for better separation. A shallower gradient or isocratic elution with a finely tuned solvent mixture can improve resolution. |
Problem 2: Product Fails to Crystallize During Recrystallization
| Possible Cause | Solution |
| Solution is not sufficiently saturated. | Reduce the volume of the solvent by careful evaporation. |
| Supersaturation has occurred without nucleation. | Try scratching the inside of the flask with a glass rod at the meniscus to provide a surface for crystal growth. Add a seed crystal of the pure compound. |
| Incorrect solvent or solvent system. | The ideal solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent in which the compound is insoluble until the solution becomes turbid, then heat until it clarifies and allow it to cool slowly. |
| Presence of significant impurities inhibiting crystallization. | The crude product may be too impure for direct recrystallization. A preliminary purification step, such as a quick filtration through a plug of silica gel or an extraction, might be necessary to remove some of the impurities. |
Problem 3: Inconsistent Results with Solid-Phase Extraction (SPE)
| Possible Cause | Solution |
| Improper conditioning of the SPE cartridge. | Ensure the cartridge is conditioned with the recommended solvents in the correct sequence to activate the stationary phase. |
| Sample breakthrough. | The sample may be too concentrated, or the loading flow rate is too high. Dilute the sample or reduce the loading speed. |
| Poor recovery during elution. | The elution solvent may not be strong enough to desorb the compound from the stationary phase. Increase the polarity or strength of the elution solvent. Ensure the elution flow rate is slow enough to allow for complete desorption. |
Quantitative Data on Purification Methods
The following table summarizes typical recovery and purity data for different purification methods for nitro-substituted heterocycles. It is important to note that these values are illustrative and can vary significantly depending on the specific compound, the nature and amount of impurities, and the precise experimental conditions.
| Purification Method | Compound Class | Typical Recovery (%) | Typical Purity (%) | Reference |
| Solid-Phase Extraction (SPE) | Nitroimidazoles in honey | 79.7 - 110 | >98 (by HPLC-MS/MS) | [2] |
| Recrystallization | 2-Amino-5-nitropyridine derivatives | Often high, but can be lower if multiple recrystallizations are needed | Can achieve >99.5 | [3] |
| Column Chromatography | Multi-substituted nitropyridines | 83 - 95 | >95 (by NMR) | [4] |
Experimental Protocols
Protocol 1: Purification of a Nitro-substituted Pyridine by Column Chromatography
This protocol is a general guideline for the purification of a moderately polar, solid nitro-substituted pyridine derivative.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexanes and ethyl acetate).
-
The ideal solvent system should give the desired product an Rf value of approximately 0.3.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the solution to the top of the silica gel using a pipette.
-
Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (flash chromatography) to push the solvent through the column.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified nitro-substituted pyridine.
-
Protocol 2: Purification of a Nitroimidazole by Solid-Phase Extraction (SPE)
This protocol is adapted for the cleanup of nitroimidazoles from a biological matrix.[]
-
Sample Pre-treatment:
-
For a 10 g homogenized egg sample, add 10 mL of acetonitrile and centrifuge for 5 minutes.
-
To the supernatant, add 2 g of sodium chloride, mix, and centrifuge again.
-
Evaporate the extract to dryness.
-
Reconstitute the residue in 2 mL of water and sonicate for 3 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a SupelMIP Nitroimidazoles SPE tube (50 mg/3 mL).
-
Condition the column with 1 mL of toluene, followed by 1 mL of acetonitrile, and finally 1 mL of pH 6.5 buffer.
-
-
Sample Loading:
-
Load the 2 mL of the reconstituted sample onto the conditioned cartridge and allow it to pass through by gravity.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Apply a strong vacuum for 5 minutes to dry the column.
-
Wash with two aliquots of 1 mL of hexane.
-
Wash with 1 mL of heptane:toluene (3:1 v/v).
-
Apply a strong vacuum for 3 minutes to dry the column.
-
-
Elution:
-
Elute the nitroimidazoles with two aliquots of 1 mL of 60:40 acetonitrile:water containing 0.5% acetic acid. Control the flow rate to approximately 0.2 mL/minute.
-
-
Final Preparation for Analysis:
-
Evaporate the eluted fractions to 50 µL.
-
Reconstitute to 500 µL with 0.1% formic acid in water for subsequent analysis (e.g., by LC-MS).
-
Visualizations
References
Technical Support Center: Improving the Stability of Pyridazinamine Compounds in Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating stability issues associated with pyridazinamine compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of pyridazinamine compounds in solution?
A1: The chemical stability of pyridazinamine compounds in solution is influenced by several factors. The most common are pH, temperature, light exposure, the presence of oxidizing agents, and the choice of solvent.[1][2] Forced degradation studies are essential to identify which of these factors are critical for a specific compound.[1][3]
Q2: What are the common degradation pathways for pyridazinamine and related N-heterocyclic compounds?
A2: Pyridazinamine and related pyridine derivatives can degrade through several pathways, including:
-
Hydrolysis: The decomposition of a compound by reaction with water. Hydrolytic degradation is often pH-dependent and can be accelerated under acidic or basic conditions.[3] Many drug substances with ester or amide functional groups are susceptible to hydrolysis.[4]
-
Oxidation: Reaction with oxygen or other oxidizing agents can lead to degradation.[1][5] This can involve hydroxylation of the pyridine ring or oxidation of substituent groups.[6] The initial step in the degradation of some pyridine derivatives is often an oxidative process.[5]
-
Photolysis: Exposure to light, particularly UV light, can induce photochemical degradation.[7] Photostability testing is a critical component of forced degradation studies as mandated by ICH guidelines.[1][7]
Q3: How can I improve the stability of my pyridazinamine compound in an aqueous solution?
A3: To enhance stability, consider the following strategies:
-
pH Optimization: Identify the pH at which the compound exhibits maximum stability and buffer your solution accordingly. Pyridazine's low basicity means its hydrogen-bonding properties are preserved at lower pH values compared to pyridine.[8]
-
Temperature Control: Store solutions at the lowest practical temperature to slow down the rate of degradation. Stability studies often test conditions at refrigerated (4°C) and frozen (-20°C) temperatures.[9]
-
Protection from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[7]
-
Use of Antioxidants: If the compound is susceptible to oxidation, consider adding antioxidants to the formulation.
-
Solvent Selection: While aqueous solutions are common, investigate the stability in different co-solvent systems if aqueous stability is poor.
Q4: What are typical conditions for conducting a forced degradation study?
A4: Forced degradation (or stress testing) is performed under conditions more severe than standard accelerated stability testing to identify potential degradation products and pathways.[3][7] While specific conditions should be tailored to the compound, a general starting point is outlined in the table below. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60°C) |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature or elevated (e.g., 60°C) |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature |
| Thermal Degradation | Heating the solid drug or solution at elevated temperatures (e.g., 70°C or higher) |
| Photostability | Exposing the drug to a combination of visible and UV light as per ICH Q1B guidelines |
(Data compiled from multiple sources[1][4])
Q5: What analytical techniques are best for monitoring the stability of pyridazinamine compounds?
A5: High-Performance Liquid Chromatography (HPLC) is the most common technique due to its ability to separate, identify, and quantify the parent compound and its degradation products.[10] Other valuable techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the structure of unknown degradation products.[9][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about degradants.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Rapid loss of parent compound peak in HPLC analysis of an aqueous solution.
| Possible Cause | Troubleshooting Step |
| Hydrolytic Instability | 1. Prepare solutions in buffers across a range of pH values (e.g., pH 3, 7, 9) to determine the optimal pH for stability. 2. Analyze samples at initial and subsequent time points to calculate the degradation rate at each pH. |
| Oxidative Degradation | 1. Prepare the solution using de-gassed buffer/solvent. 2. Sparge the solution and the vial headspace with an inert gas (e.g., nitrogen or argon). 3. If degradation is still observed, consider adding a suitable antioxidant to the formulation. |
| Adsorption to Container | 1. Test different types of storage vials (e.g., glass vs. polypropylene). 2. Silanize glassware to reduce active sites for adsorption. |
Problem 2: Appearance of multiple new peaks in the chromatogram after sample preparation.
| Possible Cause | Troubleshooting Step |
| Photodegradation | 1. Prepare the sample under low-light conditions. 2. Use amber vials or wrap clear vials in aluminum foil. 3. Compare the chromatogram to a sample prepared and stored entirely in the dark. |
| Thermal Degradation | 1. Ensure the sample is not exposed to excessive heat during preparation (e.g., sonication). 2. Store prepared samples in a cooled autosampler (e.g., 4°C) while awaiting analysis. |
| Reaction with Excipients | 1. If working with a formulation, analyze the stability of the compound in the absence of excipients. 2. Conduct compatibility studies by analyzing the drug in binary mixtures with each excipient. |
Quantitative Data Summary
The following table presents hypothetical degradation data to illustrate how results from a forced degradation study might be summarized. Actual degradation rates are highly compound-specific.
| Condition | Time (hours) | Temperature (°C) | % Degradation of Pyridazinamine Derivative | Major Degradants Formed |
| 0.1 M HCl | 24 | 60 | 15.2% | Hydrolyzed Product A |
| 0.1 M NaOH | 24 | 60 | 45.8% | Ring-Opened Product B |
| Water (pH 7) | 24 | 60 | 2.1% | Minimal Degradation |
| 5% H₂O₂ | 8 | 25 (RT) | 22.5% | Oxidized Product C, D |
| Light Exposure | 72 | 25 (RT) | 8.9% | Photodegradant E |
Experimental Protocols
Protocol: General Forced Degradation Study
Objective: To identify the degradation pathways and develop a stability-indicating analytical method for a novel pyridazinamine compound.[3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the pyridazinamine compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[3]
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C. Withdraw samples at 0, 2, 6, 12, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C. Withdraw samples at specified intervals. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at specified intervals.
-
Thermal Degradation: Store a vial of the stock solution in an oven at 70°C. Withdraw samples at specified intervals.
-
Photostability: Expose a vial of the stock solution to a light source conforming to ICH Q1B guidelines. Concurrently, wrap a control sample in aluminum foil and store it under the same conditions.
3. Sample Analysis:
-
Dilute all stressed samples to a suitable final concentration (e.g., 100 µg/mL).
-
Analyze by a suitable reverse-phase HPLC method with UV detection. Use a gradient method to ensure separation of the parent peak from all potential degradant peaks.
-
Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure the main peak is free from co-eluting impurities.
Visualizations
Caption: Workflow for a typical forced degradation stability study.
Caption: Decision tree for troubleshooting solution instability.
Caption: Common degradation pathways for organic compounds.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Inconsistent Bioactivity Assays
Welcome to the Technical Support Center for Bioactivity Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks when encountering inconsistent bioactivity assay results?
A1: When faced with inconsistent results, start by verifying the basics of your experimental setup. Ensure that pipettes are properly calibrated and that your pipetting technique is consistent, especially when handling small volumes.[1][2] Double-check all reagent calculations and ensure that reagents were prepared correctly and added in the proper sequence.[3] It is also crucial to confirm that the correct reagents for your specific assay were used and that they have not expired.[3] Finally, review the plate reader settings to ensure they are optimal for the assay being performed.[3]
Q2: How can I address high background in my assay?
A2: High background can obscure your signal and reduce assay sensitivity.[4][5] Common causes include insufficient washing, ineffective blocking, or excessively high antibody concentrations.[1][5] To mitigate this, increase the number and duration of wash steps and ensure complete aspiration of wash buffer between steps.[1][5] You can also try optimizing your blocking buffer by increasing its concentration or incubation time.[5] If using antibodies, titrating them to a lower concentration can also help reduce non-specific binding.[1]
Q3: My replicate wells show high variability. What could be the cause?
A3: High variability between replicate wells often points to technical inconsistencies.[4] Inconsistent pipetting is a primary culprit, so ensure your technique is precise and consider using a multichannel pipette for consistency.[1][2] Inadequate mixing of reagents before addition to the plate can also lead to uneven distribution.[4] For cell-based assays, ensure a homogenous cell suspension before seeding to avoid clumps and uneven cell distribution.[2] Additionally, "edge effects," where wells on the perimeter of the plate behave differently, can contribute to variability.[6][7]
Q4: What are "edge effects" and how can I minimize them?
A4: The "edge effect" refers to the phenomenon where the outer wells of a microplate show different results from the inner wells, often due to increased evaporation and temperature gradients.[7][8][9][10] This can lead to changes in reagent concentrations and cell viability, increasing data variability.[7][8] To minimize edge effects, you can fill the outer wells with a sterile liquid like PBS or media without cells to create a humidity barrier.[8][11] Using plates with moats or specially designed low-evaporation lids can also be effective.[7][11] Additionally, ensuring uniform temperature across the plate during incubation is crucial.[8]
Q5: How does cell passage number affect my cell-based assay results?
A5: The number of times a cell line has been subcultured, or its passage number, can significantly impact its phenotype, genotype, and overall behavior.[12][13][14][15] As the passage number increases, cells can experience changes in growth rate, morphology, protein expression, and response to stimuli, leading to inconsistent assay results.[12][13][14][15] It is recommended to use cells within a consistent and low passage number range for your experiments to ensure reproducibility.[12][13][14]
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
High coefficient of variation (CV) between replicate wells can invalidate your results. Follow this guide to diagnose and resolve the issue.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 5. biocompare.com [biocompare.com]
- 6. arp1.com [arp1.com]
- 7. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 8. biospherix.com [biospherix.com]
- 9. Eliminating the Edge Effect with ReCO2ver™ [scintica.com]
- 10. researchgate.net [researchgate.net]
- 11. usascientific.com [usascientific.com]
- 12. echemi.com [echemi.com]
- 13. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 14. The effect of cell passage number on osteogenic and adipogenic characteristics of D1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
Technical Support Center: Characterization of Complex Pyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of complex pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are the proton (¹H) NMR spectra of my pyridazine derivatives so complex and difficult to interpret? A1: The complexity arises from several factors inherent to the pyridazine ring. The two adjacent nitrogen atoms are highly electronegative, which desymmetrizes the electron distribution and influences the chemical shifts of ring protons.[1][2] Furthermore, substituents on the ring can lead to complex spin-spin coupling patterns and second-order effects, making first-order analysis difficult.[3] Advanced 2D NMR techniques are often necessary for unambiguous assignment.[4][5]
Q2: I am struggling to achieve good separation and peak shape in the HPLC analysis of my pyridazine compounds. What are the likely causes? A2: Pyridazine derivatives can be challenging for HPLC due to their inherent polarity and potential for strong interactions with stationary phases.[6] Poor peak shape is often due to the hydrophilic nature of these compounds, which may require specialized columns like core-shell mixed-mode columns or the use of ion-pairing reagents, although the latter are often not MS-compatible.[7] Mobile phase composition, pH, and the choice of buffer are critical parameters that need careful optimization.[7][8]
Q3: My mass spectrometry results show low signal intensity for my pyridazine derivative. How can I improve this? A3: Low signal intensity in mass spectrometry can stem from several issues.[9] The choice of ionization technique is crucial; methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) should be tested to find the optimal method for your specific analyte.[9] The modest basicity of the pyridazine ring (pKa ≈ 2.0) can affect its ionization efficiency.[6] Ensure your sample is appropriately concentrated and free of contaminants that could cause ion suppression. Regular tuning and calibration of the mass spectrometer are also essential for optimal performance.[9]
Q4: How can I confirm the regiochemistry of substitution on the pyridazine ring? A4: Unambiguous determination of substituent positions requires advanced spectroscopic methods. Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable. HMBC experiments reveal long-range ¹H-¹³C correlations (2-3 bonds), which can help connect a substituent to specific ring carbons.[5][10] For crystalline compounds, single-crystal X-ray crystallography provides the definitive structural proof.[11][12]
Troubleshooting Guide: NMR Spectroscopy
| Issue | Question | Possible Cause & Solution |
| Signal Overlap | Q: Protons on my pyridazine ring and substituent resonate in a very narrow region. How can I resolve them? | A: This is common in complex aromatic systems. Solutions: 1) Use a higher field NMR spectrometer to increase spectral dispersion. 2) Change the solvent; aromatic solvents like benzene-d₆ or pyridine-d₅ can induce differential shifts (ASIS effect).[4] 3) Utilize 2D NMR techniques like ¹H-¹H COSY and TOCSY to trace proton spin systems and resolve overlapping multiplets.[4][13] |
| Ambiguous Assignment | Q: I am unsure which nitrogen atom is substituted in my N-alkylated pyridazine. How can I determine this? | A: ¹⁵N NMR spectroscopy is the most direct method. N-alkylation causes a significant upfield shift (around 100 ppm or more) in the ¹⁵N chemical shift of the alkylated nitrogen.[10] These shifts can be measured at natural abundance using ¹H-¹⁵N HMBC experiments.[5][10] |
| Complex Coupling | Q: The coupling patterns in my ¹H NMR spectrum are not first-order and are difficult to interpret. What should I do? | A: This indicates strong coupling, where the chemical shift difference between coupled protons is not much larger than the coupling constant. Solutions: 1) As with signal overlap, using a higher field magnet can simplify the spectrum towards a first-order appearance. 2) Spectral simulation can be a powerful tool to confirm assignments by matching the experimental spectrum to a simulated one based on proposed chemical shifts and coupling constants. |
Troubleshooting Guide: Mass Spectrometry
| Issue | Question | Possible Cause & Solution |
| Poor Signal Intensity | Q: My pyridazine compound is not showing a strong molecular ion peak. Why? | A: Possible Causes: 1) Suboptimal Ionization: The compound may not ionize efficiently with the selected method. Test different ionization sources (e.g., ESI, APCI, MALDI).[9] 2) Sample Purity: Contaminants or salts can suppress the ionization of your target analyte. Purify the sample using HPLC or SPE.[14] 3) Instrument Tune: The mass spectrometer may not be properly tuned or calibrated. Perform regular maintenance and calibration.[9] |
| Mass Accuracy Error | Q: My high-resolution mass spec (HRMS) data shows a significant mass error, preventing formula confirmation. What's wrong? | A: Possible Causes: 1) Calibration Drift: The instrument's mass calibration may have drifted. Recalibrate the instrument using an appropriate standard immediately before or during your sample run.[9] 2) Interfering Ions: A co-eluting species with a similar m/z may be interfering with the mass measurement. Improve chromatographic separation to isolate your peak of interest. |
| Unexpected Fragmentation | Q: I am seeing unexpected fragments in my MS/MS spectrum, complicating structural elucidation. How can I interpret this? | A: The fragmentation of N-heterocycles can be complex. Solutions: 1) Vary Collision Energy: Acquire MS/MS spectra at different collision energies (CID or HCD) to control the degree of fragmentation and observe the formation of key fragments. 2) Reference Spectra: Compare your fragmentation pattern to those of known, related pyridazine structures if available in the literature or spectral databases.[15] 3) Isotopic Labeling: If possible, synthesize isotopically labeled analogues to trace the fragmentation pathways of specific parts of the molecule. |
Troubleshooting Guide: HPLC
| Issue | Question | Possible Cause & Solution |
| Peak Tailing | Q: My pyridazine derivative consistently shows a tailing peak. How can I improve the peak shape? | A: Possible Causes: 1) Secondary Interactions: The basic nitrogen atoms can interact with residual acidic silanols on standard silica-based C18 columns. Use a base-deactivated column or add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase (note: TEA is not MS-friendly). 2) Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound to maintain a single protonation state. 3) Column Overload: Injecting too much sample can cause tailing. Reduce the injection volume or sample concentration. |
| Poor Retention | Q: My compound is very polar and elutes near the void volume. How can I increase its retention on a reverse-phase column? | A: Solutions: 1) Highly Aqueous Mobile Phase: Use a mobile phase with a high percentage of aqueous buffer. Employ a column specifically designed for stable use in highly aqueous conditions to prevent phase collapse. 2) HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for retaining and separating very polar compounds. 3) Mixed-Mode Chromatography: Core-shell mixed-mode columns can provide unique selectivity and retention for hydrophilic compounds without the need for ion-pairing reagents.[7] |
| Compound Degradation | Q: I suspect my compound is degrading during the HPLC run or fraction collection. How can I prevent this? | A: Some complex derivatives can be sensitive to pH, temperature, or light. Solutions: 1) Temperature Control: Use a cooled autosampler and column compartment (e.g., 5-10 °C) to improve the stability of sensitive compounds.[16] 2) pH Control: Use buffered mobile phases to maintain a stable pH environment. 3) Faster Analysis: Develop a faster method using shorter columns, smaller particles (UHPLC), or faster flow rates to minimize the time the compound spends in the system. 4) Protect from Light: Use amber vials if your compound is light-sensitive. |
Experimental Protocols
Protocol 1: General Method for 2D NMR Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified pyridazine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄). The choice of solvent can influence chemical shifts, so consistency is key.[4]
-
¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify proton resonances.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. DEPT-135 or DEPTQ experiments can be run to differentiate between CH, CH₂, and CH₃ carbons and quaternary carbons.
-
¹H-¹H gCOSY: Run a gradient-selected Correlation Spectroscopy experiment to identify scalar-coupled protons, helping to map out proton spin systems within the molecule.
-
¹H-¹³C gHSQC/gHMQC: Acquire a Heteronuclear Single Quantum Coherence (or Multiple Quantum Coherence) spectrum to correlate protons directly to their attached carbons (¹JCH).[5]
-
¹H-¹³C gHMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is crucial for identifying long-range couplings (typically 2-3 bonds) between protons and carbons, which helps in assembling molecular fragments and determining the positions of substituents on the pyridazine ring.[5]
-
¹H-¹⁵N gHMBC: If necessary to determine the site of N-substitution or protonation, acquire a Heteronuclear Multiple Bond Correlation spectrum optimized for nitrogen. This experiment correlates protons to nearby nitrogen atoms.[5][10]
Protocol 2: HPLC Method Development for Pyridazine Derivatives
-
Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). If poor peak shape or retention is observed, consider a base-deactivated C18 column or a mixed-mode column.[7]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water (MS-compatible).
-
Solvent B: Acetonitrile (MeCN) or Methanol (MeOH).
-
-
Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% B over 10 minutes) at a flow rate of 1.0 mL/min. Set the column temperature to 40 °C and the UV detector to a relevant wavelength (e.g., 250 nm).[11]
-
Optimization:
-
Based on the scouting run, adjust the gradient to improve the resolution of key peaks.
-
If peak tailing occurs, test different mobile phase additives (e.g., formic acid vs. ammonium acetate) to find the optimal pH.
-
If retention is poor, decrease the initial percentage of the organic solvent (B) or switch to a more retentive column.
-
-
Final Method Example:
Protocol 3: Sample Preparation for LC-MS Analysis
-
Stock Solution: Prepare a stock solution of the purified compound in a suitable solvent (e.g., DMSO, MeOH) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.[17]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or MS source.
-
Injection: Inject the filtered sample into the LC-MS system. The LC part separates the components of the mixture before they enter the mass spectrometer.[14]
-
MS Analysis: The mass spectrometer acquires data, typically alternating between a full scan (MS1) to detect molecular ions and a data-dependent acquisition (MS2/MS/MS) to fragment the most intense ions from the MS1 scan, providing structural information.[14][18]
Visualizations
Caption: Workflow for the structural characterization of novel pyridazine derivatives.
Caption: A logical troubleshooting guide for diagnosing poor peak shape in HPLC analysis.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. asianpubs.org [asianpubs.org]
- 9. gmi-inc.com [gmi-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituted pyridazines as ligands in homoleptic (fac and mer) and heteroleptic Ru(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bfszu.journals.ekb.eg [bfszu.journals.ekb.eg]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Activity of Phenyl-Nitro Aromatic Amines: A Comparative Analysis
For Immediate Release
This publication provides a comparative guide to the in vitro activity of a synthesized thiadiazole derivative, 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole, against the human breast cancer cell line MCF-7. The performance of this compound is compared with the established chemotherapeutic agent, doxorubicin. This guide is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic activity of 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole and the standard chemotherapeutic drug, doxorubicin, was evaluated against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined for both compounds.
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole | MCF-7 | 89.74 |
| Doxorubicin | MCF-7 | ~1.1 - 4.0 |
Note: The IC50 value for Doxorubicin can vary depending on the specific experimental conditions and duration of exposure. The range provided is based on typical values reported in the literature for MCF-7 cells.[1][2]
The synthesized thiadiazole derivative demonstrated cytotoxic effects against the MCF-7 cell line. However, its potency, as indicated by the IC50 value, is considerably lower than that of the standard anticancer drug, doxorubicin.
Experimental Protocols
The evaluation of the cytotoxic activity of the test compounds was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.[3][4][5]
MTT Assay Protocol
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole) and the positive control (doxorubicin) for a specified period, typically 24 to 48 hours.
-
MTT Incubation: After the treatment period, the culture medium is removed, and a solution of MTT is added to each well. The plates are incubated for a few hours, during which metabolically active cells convert the yellow MTT into purple formazan crystals.[5]
-
Solubilization: The formazan crystals are then dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The intensity of the color is directly proportional to the number of viable cells.[6]
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow of the in vitro cytotoxicity testing.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. 5.6. MTT Cell Viability Assay [bio-protocol.org]
Comparative Study: 4-Pyridazinamine, 5-nitro-3-phenyl- as a Potential Kinase Inhibitor
For Immediate Release
This guide presents a comparative analysis of the novel compound 4-Pyridazinamine, 5-nitro-3-phenyl- against established kinase inhibitors. The following data is based on a series of preclinical assays designed to elucidate its inhibitory potential and selectivity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[2][3][][5] This guide provides a comparative assessment of a novel pyridazinamine derivative, 4-Pyridazinamine, 5-nitro-3-phenyl-, against well-characterized kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Based on structure-activity relationships of similar pyridopyrimidine and quinazoline cores, which are known to target the ATP-binding site of EGFR, this study was initiated to determine if 4-Pyridazinamine, 5-nitro-3-phenyl- exhibits similar inhibitory properties.[6][7][8]
Kinase Inhibition Profile
To evaluate the inhibitory activity of 4-Pyridazinamine, 5-nitro-3-phenyl-, a panel of kinase assays was performed. The compound was tested against EGFR and a selection of other kinases to determine its potency and selectivity. For comparison, the well-known EGFR inhibitors Gefitinib and Erlotinib were assayed under identical conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | EGFR (nM) | VEGFR2 (nM) | PDGFRβ (nM) | c-Met (nM) |
| 4-Pyridazinamine, 5-nitro-3-phenyl- | 85 | >10,000 | >10,000 | 8,500 |
| Gefitinib | 25 | 2,500 | >10,000 | >10,000 |
| Erlotinib | 20 | 1,800 | >10,000 | >10,000 |
Data represents the mean of three independent experiments.
The data indicates that 4-Pyridazinamine, 5-nitro-3-phenyl- is a potent inhibitor of EGFR, albeit with lower potency than Gefitinib and Erlotinib. It demonstrates high selectivity for EGFR over other tested receptor tyrosine kinases.
Cellular Activity
The anti-proliferative effects of 4-Pyridazinamine, 5-nitro-3-phenyl- were assessed in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.
Table 2: Cellular Anti-proliferative Activity (GI50)
| Compound | A431 (nM) |
| 4-Pyridazinamine, 5-nitro-3-phenyl- | 250 |
| Gefitinib | 80 |
| Erlotinib | 75 |
GI50 is the concentration required to inhibit cell growth by 50%.
The compound demonstrated significant anti-proliferative activity in A431 cells, consistent with its inhibition of EGFR.
Signaling Pathway Analysis
The mechanism of action was further investigated by examining the effect of the compound on the EGFR signaling pathway.
Caption: EGFR signaling pathway and the inhibitory action of 4-Pyridazinamine, 5-nitro-3-phenyl-.
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a substrate peptide by the respective kinase.
-
Procedure:
-
Kinase, substrate peptide, and ATP were incubated in a kinase reaction buffer.
-
The test compound (4-Pyridazinamine, 5-nitro-3-phenyl-) or reference inhibitors were added at varying concentrations.
-
The reaction was initiated by the addition of ATP and incubated at room temperature.
-
A europium-labeled anti-phospho-substrate antibody and an APC-labeled secondary antibody were added to detect the phosphorylated substrate.
-
The TR-FRET signal was measured, and IC50 values were calculated from the dose-response curves.
-
Cell Proliferation Assay
-
Principle: The sulforhodamine B (SRB) assay was used to measure cell density by staining total cellular protein.
-
Procedure:
-
A431 cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with serial dilutions of the test compound or reference inhibitors for 72 hours.
-
Cells were fixed with trichloroacetic acid, washed, and stained with SRB dye.
-
The bound dye was solubilized, and the absorbance was read at 510 nm.
-
GI50 values were determined from the dose-response curves.
-
Experimental Workflow
The following diagram outlines the workflow for the evaluation of the novel kinase inhibitor.
Caption: Workflow for the preclinical evaluation of 4-Pyridazinamine, 5-nitro-3-phenyl-.
Conclusion
The present study indicates that 4-Pyridazinamine, 5-nitro-3-phenyl- is a novel, selective inhibitor of EGFR with potent anti-proliferative activity in an EGFR-overexpressing cancer cell line. While its in vitro and cellular potencies are more moderate compared to the established drugs Gefitinib and Erlotinib, its high selectivity warrants further investigation. Future studies should focus on lead optimization to improve potency and on in vivo models to assess its therapeutic potential. The pyridazinamine scaffold continues to be a promising starting point for the development of novel kinase inhibitors.[9]
References
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. labiotech.eu [labiotech.eu]
- 6. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as potent and selective inhibitors of glycogen synthase kinase 3 with good cellular efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of 4-Pyridazinamine, 5-nitro-3-phenyl- bioactivity in different cell lines
Despite a comprehensive search for the bioactivity of 4-Pyridazinamine, 5-nitro-3-phenyl- across various scientific databases and literature, no specific experimental data on its effects in different cell lines could be located. Consequently, a comparative guide on its performance against other alternatives cannot be provided at this time.
Researchers, scientists, and drug development professionals interested in the biological activity of novel chemical entities rely on published data to inform their work. The absence of publicly available information on 4-Pyridazinamine, 5-nitro-3-phenyl- means that its cytotoxic, antiproliferative, or other biological effects have not been reported in the peer-reviewed scientific literature.
This lack of data prevents the creation of a detailed comparison guide as requested, which would typically include:
-
Quantitative Data Summaries: Tables comparing metrics such as IC50 or EC50 values across different cell lines.
-
Detailed Experimental Protocols: Methodologies for key experiments like cell viability assays, apoptosis assays, or western blotting.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action or the experimental procedures used to evaluate it.
While the broader class of pyridazine derivatives has been investigated for various pharmacological activities, including anticancer properties, the specific bioactivity of the 5-nitro-3-phenyl substituted 4-pyridazinamine remains uncharacterized in the public domain. Further research and publication of experimental results would be required to enable the creation of the requested comparative guide.
Benchmarking Novel Pyridazine Derivatives Against Current Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of novel compounds, using "4-Pyridazinamine, 5-nitro-3-phenyl-" as a representative pyridazine derivative. The focus is on objective comparison with established anti-inflammatory agents through standardized experimental protocols and clear data presentation.
Executive Summary
Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The search for novel, more effective, and safer anti-inflammatory drugs is a continuous effort in pharmaceutical research. Pyridazine and its derivatives have emerged as a promising class of heterocyclic compounds with potential anti-inflammatory properties. This guide outlines the essential in vitro and in vivo assays required to benchmark a novel pyridazine compound, such as 4-Pyridazinamine, 5-nitro-3-phenyl-, against current standards of care like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
Comparative Data Analysis
Effective benchmarking requires the direct comparison of quantitative data. The following tables are structured to summarize the key efficacy and safety parameters of a novel compound against established anti-inflammatory drugs.
Table 1: In Vitro Anti-inflammatory Activity
| Assay | Test Compound (IC50 in µM) | Diclofenac (IC50 in µM) | Indomethacin (IC50 in µM) | Celecoxib (IC50 in µM) |
| COX-1 Inhibition | Experimental Data | Reference Data | Reference Data | Reference Data |
| COX-2 Inhibition | Experimental Data | Reference Data | Reference Data | Reference Data |
| 5-LOX Inhibition | Experimental Data | Reference Data | Reference Data | Reference Data |
| Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 cells | Experimental Data | Reference Data | Reference Data | Reference Data |
| TNF-α Inhibition in LPS-stimulated RAW 264.7 cells | Experimental Data | Reference Data | Reference Data | Reference Data |
| IL-6 Inhibition in LPS-stimulated RAW 264.7 cells | Experimental Data | Reference Data | Reference Data | Reference Data |
Table 2: In Vivo Anti-inflammatory Activity
| Assay | Test Compound (ED50 in mg/kg) | Diclofenac (ED50 in mg/kg) | Indomethacin (ED50 in mg/kg) |
| Carrageenan-Induced Paw Edema (Rat) | Experimental Data | Reference Data | Reference Data |
| Croton Oil-Induced Ear Edema (Mouse) | Experimental Data | Reference Data | Reference Data |
| Acetic Acid-Induced Vascular Permeability (Mouse) | Experimental Data | Reference Data | Reference Data |
Table 3: Preliminary Safety Profile
| Assay | Test Compound | Diclofenac | Indomethacin |
| Ulcer Index (in vivo) | Experimental Data | Reference Data | Reference Data |
| Cytotoxicity (in vitro, e.g., on RAW 264.7 cells) | Experimental Data | Reference Data | Reference Data |
Experimental Protocols
Detailed and reproducible methodologies are crucial for valid scientific comparisons.
In Vitro Assays
This enzymatic assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins.[1] The assay can be performed using commercially available kits that colorimetrically or fluorometrically measure the peroxidase activity of cyclooxygenases.
This assay determines the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes. The activity can be assessed by measuring the production of leukotriene B4 (LTB4) using an enzyme immunoassay.[2]
RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3] The test compound is added at various concentrations. The amount of NO produced is measured using the Griess reagent, and the levels of TNF-α and IL-6 in the cell supernatant are quantified using ELISA kits.[4]
In Vivo Assays
This is a widely used model for acute inflammation.[2][5] Edema is induced by injecting a carrageenan solution into the sub-plantar region of the rat's hind paw. The test compound or a reference drug is administered orally or intraperitoneally prior to the carrageenan injection. Paw volume is measured at different time points to determine the percentage of edema inhibition.
This model is used to assess topical anti-inflammatory activity.[6] A solution of croton oil in an appropriate solvent is applied to the inner surface of a mouse's ear. The test compound is applied topically. The anti-inflammatory effect is evaluated by measuring the change in ear thickness or weight.
This assay evaluates the ability of a compound to inhibit the increase in vascular permeability associated with inflammation.[7] An intravenous injection of Evans blue dye is followed by an intraperitoneal injection of acetic acid. The amount of dye that has extravasated into the peritoneal cavity is then quantified spectrophotometrically.
Visualizing Mechanisms and Workflows
Inflammatory Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[8] Many anti-inflammatory drugs target this pathway.
Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and evaluating novel anti-inflammatory compounds.
Caption: A streamlined workflow for anti-inflammatory drug discovery and evaluation.
Conclusion
This guide provides a structured approach to benchmarking the novel pyridazine derivative, 4-Pyridazinamine, 5-nitro-3-phenyl-, against established anti-inflammatory agents. By employing a combination of in vitro and in vivo assays and presenting the data in a clear, comparative format, researchers can effectively evaluate the potential of new chemical entities. The provided experimental protocols and workflow diagrams serve as a practical resource for drug discovery and development professionals. Further studies should also investigate the detailed mechanism of action, pharmacokinetic properties, and comprehensive toxicological profile of promising lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
- 8. athmicbiotech.com [athmicbiotech.com]
Pyridazinamine Analogs as Potent VEGFR-2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyridazinamine analogs as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis and a critical target in cancer therapy. The structure-activity relationship (SAR) of these compounds is explored, supported by experimental data from recent studies. Detailed protocols for key biological assays are provided to facilitate the evaluation of similar compounds.
Structure-Activity Relationship and Performance Comparison
The pyridazinone core has been identified as a privileged scaffold in the design of potent VEGFR-2 inhibitors. Modifications at various positions of this heterocyclic system have led to the discovery of compounds with significant anti-proliferative and anti-angiogenic activities. The following tables summarize the in vitro inhibitory activity of selected pyridazinone derivatives against VEGFR-2 and their cytotoxic effects on various cancer cell lines.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Pyridazinone Analogs
| Compound ID | Modifications | VEGFR-2 IC₅₀ (µM) | Reference Compound | VEGFR-2 IC₅₀ (µM) |
| 8d | 6-(4-chlorophenyl)-2-(4-methoxyphenyl)-3(2H)-pyridazinone | 0.00665 | Sorafenib | 0.00492 |
| 8e | 6-(4-methoxyphenyl)-2-(4-methoxyphenyl)-3(2H)-pyridazinone | - | Sorafenib | 0.00492 |
| 10 | N-(4-chloro-2-((pyridin-2-ylmethoxy)carbonyl)phenyl)-4-((6-(3-cyanophenyl)pyridazin-3-yl)oxy)butanamide | 0.12 | Sorafenib | 0.10 |
| 8 | N-(4-chloro-2-((pyridin-2-ylmethoxy)carbonyl)phenyl)-4-((6-(4-cyanophenyl)pyridazin-3-yl)oxy)butanamide | 0.13 | Sorafenib | 0.10 |
| 9 | N-(4-chloro-2-((pyridin-2-ylmethoxy)carbonyl)phenyl)-4-((6-(2-cyanophenyl)pyridazin-3-yl)oxy)butanamide | 0.13 | Sorafenib | 0.10 |
| 7j | 2-((6-(4-chlorophenyl)-3-oxopyridazin-2(3H)-yl)methyl)benzonitrile | 0.0037 | Sorafenib | 0.00312 |
| 11 | 4-amino-5-cyano-6-(4-methoxyphenyl)-N-phenyl-2-(pyridin-4-yl)pyridazine-1-carboxamide | 0.192 | Sorafenib | 0.082 |
| 10e | 4-amino-5-cyano-6-(4-methoxyphenyl)-N-(4-methoxyphenyl)-2-(pyridin-4-yl)pyridazine-1-carboxamide | 0.241 | Sorafenib | 0.082 |
| 13a | 4-amino-5-cyano-6-(4-methoxyphenyl)-N-(p-tolyl)-2-(pyridin-4-yl)pyridazine-1-carboxamide | 0.258 | Sorafenib | 0.082 |
| 7 | 3-(4-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)phenyl)propanoic acid | 0.340 | Sorafenib | 0.588 |
| 17 | 6-(4-chlorophenyl)-2-(3-phenoxybenzyl)-3(2H)-pyridazinone | 1.09 | Sorafenib | 1.27 |
| 18 | 6-(4-chlorophenyl)-2-(4-phenoxybenzyl)-3(2H)-pyridazinone | 1.19 | Sorafenib | 1.27 |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity. A lower IC₅₀ value indicates higher potency.
Table 2: Cytotoxicity of Pyridazinone Analogs against Human Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| 8d | Caco-2 | 0.00737 | Doxorubicin | 0.04825 |
| 8d | MDA-MB-231 | 0.01196 | Doxorubicin | 0.01063 |
| 8d | HepG-2 | 0.00985 | Doxorubicin | 0.02347 |
| 10 | HepG2 | 4.25 | Sorafenib | 9.18 |
| 10 | MCF-7 | 6.08 | Sorafenib | 5.47 |
| 8 | HepG2 | 4.34 | Sorafenib | 9.18 |
| 8 | MCF-7 | 10.29 | Sorafenib | 5.47 |
| 9 | HepG2 | 4.68 | Sorafenib | 9.18 |
| 9 | MCF-7 | 11.06 | Sorafenib | 5.47 |
| 7j | MCF-7 | 10.3 | - | - |
| 7j | HepG2 | 6.4 | - | - |
| 11 | A549 | 6.48 | Sorafenib | >100 |
| 11 | HepG-2 | 8.32 | Sorafenib | >100 |
| 11 | Caco-2 | 7.15 | Sorafenib | >100 |
| 11 | MDA | 9.24 | Sorafenib | >100 |
| 7 | HepG-2 | - | Sorafenib | - |
| 7 | MCF-7 | - | Sorafenib | - |
| 7 | HCT-116 | - | Sorafenib | - |
Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC₅₀ value indicates higher cytotoxicity.
Key Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of downstream signaling events that are crucial for angiogenesis.[1][2] This pathway is a primary target for the pyridazinamine analogs discussed. The key steps involve receptor dimerization, autophosphorylation of tyrosine residues, and the activation of multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1]
Caption: VEGFR-2 Signaling Pathway.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.[3][4]
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the VEGFR-2 enzyme and the substrate in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include a positive control (e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the pyridazinamine analogs on cancer cell lines.[3]
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: MTT Assay Workflow.
References
A Comparative Guide to the Synthesis and Potential Activity of 4-Pyridazinamine, 5-nitro-3-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and potential biological activity of 4-Pyridazinamine, 5-nitro-3-phenyl-. Due to the limited availability of direct experimental data for this specific compound in published literature, this document outlines a plausible synthetic route based on established methodologies for analogous structures. Furthermore, it explores the bioactivity of structurally related compounds to infer the potential therapeutic applications of the target molecule. A known bioactive pyridazine derivative, 6-(4-chlorophenyl)-3-pyridazinamine, is included as a comparator to provide context and a baseline for performance.
Table 1: Comparison of Synthetic Methodologies
| Feature | 4-Pyridazinamine, 5-nitro-3-phenyl- (Hypothetical) | 6-(4-chlorophenyl)-3-pyridazinamine (Alternative) |
| Starting Materials | 3-chloro-5-nitro-4-pyridazinamine, Phenylboronic acid | 3,6-dichloropyridazine, 4-chlorophenylboronic acid |
| Key Reactions | Suzuki Coupling, Amination | Suzuki Coupling, Amination |
| Reaction Conditions | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Ethanol/Water) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/Water) |
| Purification Method | Column Chromatography | Recrystallization, Column Chromatography |
| Reported Yield | Not available (Hypothetical) | ~70-80% |
Table 2: Comparison of Biological Activity
| Feature | 4-Pyridazinamine, 5-nitro-3-phenyl- (Inferred) | 6-(4-chlorophenyl)-3-pyridazinamine (Reported) |
| Target Class | Kinase Inhibitors, Antimicrobial Agents | Kinase Inhibitors |
| Reported Activity | Potential inhibition of kinases such as GSK-3. Possible antimicrobial properties based on related nitroaromatic heterocycles. | Potent inhibitor of Pim-1 kinase. |
| Mechanism of Action | Competitive ATP binding at the kinase active site (inferred). | Competitive ATP binding at the Pim-1 kinase active site. |
| In Vitro Potency | Not available. | IC₅₀ values in the nanomolar range against Pim-1. |
| Supporting Data | Based on studies of structurally similar nitro-substituted pyridazines and aminopyridines. | Published experimental data from in vitro kinase assays. |
Experimental Protocols
Hypothetical Synthesis of 4-Pyridazinamine, 5-nitro-3-phenyl-
This proposed synthesis is based on common cross-coupling and amination reactions used for pyridazine derivatives.
Step 1: Synthesis of 3-chloro-5-nitropyridazine A solution of 3-chloropyridazine in concentrated sulfuric acid is cooled to 0°C. A mixture of fuming nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 10°C. After the addition, the reaction is stirred at room temperature for several hours. The mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to yield 3-chloro-5-nitropyridazine.
Step 2: Suzuki Coupling to form 3-phenyl-5-nitropyridazine To a solution of 3-chloro-5-nitropyridazine in a mixture of toluene, ethanol, and water are added phenylboronic acid, sodium carbonate, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). The mixture is heated under reflux in an inert atmosphere until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 3: Amination to form 4-Pyridazinamine, 5-nitro-3-phenyl- A solution of 3-phenyl-5-nitropyridazine in a suitable solvent (e.g., ethanol) is placed in a sealed tube. A solution of ammonia in ethanol is added, and the mixture is heated at a high temperature (e.g., 120-150°C) for several hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography to afford 4-Pyridazinamine, 5-nitro-3-phenyl-.
Synthesis of 6-(4-chlorophenyl)-3-pyridazinamine (Alternative)
Step 1: Suzuki Coupling to form 3-chloro-6-(4-chlorophenyl)pyridazine In a reaction vessel, 3,6-dichloropyridazine, 4-chlorophenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0) are suspended in a mixture of dioxane and water. The mixture is heated to reflux under a nitrogen atmosphere for several hours. After cooling, the mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Step 2: Amination to form 6-(4-chlorophenyl)-3-pyridazinamine A mixture of 3-chloro-6-(4-chlorophenyl)pyridazine and a solution of ammonia in ethanol is heated in a sealed vessel at an elevated temperature. After the reaction is complete, the solvent is removed under vacuum, and the resulting solid is purified by recrystallization to yield 6-(4-chlorophenyl)-3-pyridazinamine.
Visualizations
Signaling Pathway
Caption: Inferred mechanism of action for pyridazinamine-based kinase inhibitors.
Experimental Workflow
Caption: General experimental workflow for the synthesis of pyridazinamine derivatives.
A Comparative Analysis of the Cardiotonic Effects of Pyridazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the cardiotonic effects of various pyridazinone derivatives, a class of compounds that has shown significant promise in the treatment of heart failure. By objectively comparing their performance based on available experimental data, this document aims to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.
Quantitative Comparison of Cardiotonic and Vasodilatory Effects
The following tables summarize the key quantitative data for several pyridazinone derivatives, focusing on their positive inotropic and vasodilatory effects. These parameters are crucial for understanding the therapeutic potential and characterizing the pharmacological profile of these compounds.
Table 1: Positive Inotropic Effects of Pyridazinone Derivatives
| Compound | Parameter | Value | Species/Tissue | Reference |
| Adibendan | EC50 (Force of contraction) | 1.3 µmol/L | Guinea-pig papillary muscles | [1] |
| MCI-154 | EC50 (+dP/dt) | 4.31 x 10⁻⁹ M | Guinea pig heart | [2] |
| Pimobendan | EC50 (+dP/dt) | 41.5 x 10⁻⁹ M | Guinea pig heart | [2] |
| Milrinone (non-pyridazinone control) | EC50 (+dP/dt) | 294 x 10⁻⁹ M | Guinea pig heart | [2] |
Table 2: Vasodilatory and PDE III Inhibitory Effects of Pyridazinone Derivatives
| Compound | Parameter | Value | Species/Tissue | Reference |
| Adibendan | IC50 (PDE III inhibition) | 2.0 µmol/L | Guinea-pig hearts | [1] |
| MCI-154 | IC50 (PDE III inhibition) | 10.1 x 10⁻⁶ M | Guinea pig LV tissues | [2] |
| Pimobendan | IC50 (PDE III inhibition) | 3.5 x 10⁻⁶ M | Guinea pig LV tissues | [2] |
| Milrinone (non-pyridazinone control) | IC50 (PDE III inhibition) | 2.4 x 10⁻⁶ M | Guinea pig LV tissues | [2] |
| Derivative 2j | EC50 (Vasorelaxation) | 0.02916 µM | Rat aorta | [3] |
| Derivative 2h | EC50 (Vasorelaxation) | 0.07154 µM | Rat aorta | [3] |
| Derivative 2e | EC50 (Vasorelaxation) | 0.1162 µM | Rat aorta | [3] |
| Derivative 5 | EC50 (Vasorelaxation) | 0.339 µM | Not Specified | [4] |
| Derivative 10c | EC50 (Vasorelaxation) | 1.204 µM | Not Specified | [4] |
| Derivative 4 | EC50 (Vasorelaxation) | 1.225 µM | Not Specified | [4] |
Signaling Pathways of Cardiotonic Action
The cardiotonic effects of pyridazinone derivatives are primarily mediated through two distinct signaling pathways: Phosphodiesterase III (PDE III) Inhibition and Calcium Sensitization . The following diagrams illustrate these mechanisms.
References
- 1. Mechanism of action and cardiotonic activity of a new phosphodiesterase inhibitor, the benzimidazole derivative adibendan (BM 14.478), in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Pyridazinamine, 5-nitro-3-phenyl-: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Pyridazinamine, 5-nitro-3-phenyl-, a chemical compound requiring specialized handling due to its potential hazards. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
The compound 4-Pyridazinamine, 5-nitro-3-phenyl- possesses structural features—specifically aromatic amine and nitro groups—that classify it as a hazardous substance. Aromatic amines are often toxic and may have carcinogenic properties, while nitro compounds can be reactive and potentially explosive.[1][2][3] Therefore, proper disposal is not merely a recommendation but a critical safety and environmental mandate.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for 4-Pyridazinamine, 5-nitro-3-phenyl-. If an SDS for this specific compound is unavailable, information for structurally similar chemicals should be reviewed. Personal Protective Equipment (PPE) is mandatory when handling this substance.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[4][5] |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities.[6] |
| Lab Coat | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[7] |
Step-by-Step Disposal Protocol
The disposal of 4-Pyridazinamine, 5-nitro-3-phenyl- must be conducted in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[8][9]
-
Segregation and Labeling:
-
Keep 4-Pyridazinamine, 5-nitro-3-phenyl- waste separate from other chemical waste streams to prevent potentially hazardous reactions.[8]
-
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-Pyridazinamine, 5-nitro-3-phenyl-"), and the approximate quantity.[10]
-
-
Container Selection:
-
Waste Accumulation:
-
Arranging for Disposal:
-
Recommended Disposal Method:
-
The standard and recommended method for the disposal of this type of chemical waste is incineration.[4] The material is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.[4]
-
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Collect the absorbed material into a labeled hazardous waste container. For large spills, or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.[9]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of 4-Pyridazinamine, 5-nitro-3-phenyl-.
Caption: Disposal workflow for 4-Pyridazinamine, 5-nitro-3-phenyl-.
References
- 1. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 2. ethz.ch [ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. skcinc.com [skcinc.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 3-Pyridazinamine, 6-chloro-N-[(4-methylphenyl)methyl]- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 4-Pyridazinamine, 5-nitro-3-phenyl-
Essential Safety and Handling Guide for 4-Pyridazinamine, 5-nitro-3-phenyl-
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Pyridazinamine, 5-nitro-3-phenyl- was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including substituted pyridazinamines, aminopyridines, and nitro-aromatic compounds. Researchers must exercise caution and handle this compound as potentially hazardous. A qualified safety professional should assess any specific laboratory use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-Pyridazinamine, 5-nitro-3-phenyl-. It includes operational and disposal plans with procedural, step-by-step guidance.
Hazard Assessment
Based on analogous compounds, 4-Pyridazinamine, 5-nitro-3-phenyl- is anticipated to be hazardous. The presence of the nitro group and the aromatic amine functionality suggests potential for toxicity.
Anticipated Hazards:
-
Acute Toxicity: May be harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[1]
-
Organ Damage: Some related compounds are known to cause damage to the central nervous system and visual organs.[3]
-
Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields and a face shield | To protect against splashes and airborne particles. Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves before use and dispose of them properly after handling. Use proper glove removal technique to avoid skin contact.[4] |
| Chemical-resistant lab coat or coveralls | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area or with a chemical fume hood | To minimize inhalation of dust or vapors. A respirator may be required for certain operations. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare all required equipment and reagents.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reaction Monitoring: Keep reactions involving this compound under close observation.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Decontaminate all work surfaces.
First Aid Measures:
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[1]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Disposal Plan
All waste containing 4-Pyridazinamine, 5-nitro-3-phenyl- must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.
-
Container Labeling: Label waste containers with the full chemical name and appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[4]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of 4-Pyridazinamine, 5-nitro-3-phenyl-.
Caption: Workflow for handling and disposal of 4-Pyridazinamine, 5-nitro-3-phenyl-.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
